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  • Product: (+)-2,3-O-Benzylidene-D-threitol
  • CAS: 58383-35-0

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Physicochemical Profiling and Synthetic Applications of (+)-2,3-O-Benzylidene-D-threitol

Executive Summary In the realm of asymmetric synthesis and drug development, the selection of chiral building blocks (synthons) dictates the stereochemical integrity and overall yield of complex target molecules. (+)-2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis and drug development, the selection of chiral building blocks (synthons) dictates the stereochemical integrity and overall yield of complex target molecules. (+)-2,3-O-Benzylidene-D-threitol is a highly versatile, enantiomerically pure diol derivative that serves as a foundational scaffold for synthesizing chiral ligands, macrocyclic frameworks, and biologically active phosphonates.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, field-proven guide to the physicochemical properties, structural advantages, and validated experimental handling of this critical synthon.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical and chemical properties of (+)-2,3-O-Benzylidene-D-threitol is the first step in designing robust synthetic workflows. The compound is a crystalline solid, which allows for enantiomeric upgrading via recrystallization—a critical feature given that commercial chiral synthons can sometimes exhibit enantiomeric impurities[1].

Below is a consolidated table of its core quantitative and qualitative properties, synthesized from 2[2] and 3[3].

PropertyValue / Description
Chemical Name (+)-2,3-O-Benzylidene-D-threitol
IUPAC Name [(4R,5R)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol
CAS Registry Number 58383-35-0
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance Light yellow to white crystalline powder
Melting Point 69.0 °C – 74.0 °C
Specific Rotation [α]D20​ +9.5° to +11.5° (c = 2, CH₃OH)
Solubility Soluble in methanol and chloroform; insoluble in water

Structural & Mechanistic Insights: The Benzylidene Advantage

The strategic protection of the C2 and C3 hydroxyl groups of D-threitol with a benzylidene acetal is not merely a blocking maneuver; it is a stereocontrol mechanism.

Causality in Experimental Design: Why choose a benzylidene group over a standard isopropylidene (acetonide) group? The bulky phenyl ring of the benzylidene acetal introduces significant steric shielding. When the primary hydroxyls at C1 and C4 undergo subsequent functionalization (e.g., tosylation, Swern oxidation, or nucleophilic displacement), the rigid 1,3-dioxolane ring locked by the bulky aromatic substituent forces incoming reagents to approach from the least hindered face. This conformational locking is paramount for high asymmetric induction. Furthermore, the benzylidene group offers differential stability—it is robust under basic and nucleophilic conditions but can be cleanly cleaved via mild acidic hydrolysis or hydrogenolysis.

G A (+)-2,3-O-Benzylidene-D-threitol (Chiral Synthon) B Benzylidene Acetal Core A->B C C1 & C4 Primary Hydroxyls A->C D Steric Shielding & Conformational Lock B->D F Selective Functionalization (Tosylation/Oxidation) C->F E High Stereoselectivity (Asymmetric Induction) D->E F->E

Fig 1: Benzylidene protecting group effects on stereocontrol and selective functionalization.

Applications in Biosynthetic Pathway Probing

A premier application of (+)-2,3-O-Benzylidene-D-threitol is its use as a precursor in the synthesis of enzyme inhibitors and metabolic probes. Notably, it is utilized to synthesize (3R,4S)-3,4-dihydroxy-5-oxohexylphosphonic acid , an isosteric analogue of 1-deoxy-D-xylulose 5-phosphate (DXP)[4].

DXP is a critical substrate in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis—a pathway essential for the survival of many pathogens (including Plasmodium falciparum and Mycobacterium tuberculosis) but absent in humans, making it a prime target for novel antibiotics. By starting with the pre-established (2R,3R) stereocenters of the D-threitol derivative, researchers can efficiently construct the DXP analogue through a validated seven-step sequence, as documented in 4[4].

Workflow N1 (+)-2,3-O-Benzylidene-D-threitol Starting Material N2 Step 1: Selective C1/C4 Oxidation & Chain Elongation N1->N2 N3 Step 2: Phosphonylation of the Elongated Chain N2->N3 N4 Step 3: Acidic Deprotection (Benzylidene Cleavage) N3->N4 N5 Target: (3R,4S)-3,4-Dihydroxy- 5-oxohexylphosphonic acid N4->N5

Fig 2: Synthetic workflow from D-threitol derivative to DXP isosteric analogue.

Validated Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are two critical workflows for handling and utilizing this compound.

Protocol 1: Enantiomeric Purity Validation via Chiroptical HPLC

Commercial batches of chiral synthons can harbor enantiomeric impurities (sometimes dropping to ~85% ee)[1]. Validating the optical purity before initiating a multi-step synthesis prevents the amplification of diastereomeric mixtures. This protocol utilizes a5[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the (+)-2,3-O-Benzylidene-D-threitol sample in 1.0 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the HPLC with a chiral stationary phase column (e.g., Chiralpak AD-H, 250 × 4.6 mm).

  • Chromatographic Conditions: Run an isocratic elution using 100% Methanol at a flow rate of 1.0 mL/min at 25 °C.

  • Detection: Utilize an in-line UV detector set to 254 nm (to detect the aromatic benzylidene ring) in series with a laser polarimetric detector operating at 675 nm.

  • Self-Validation & Causality:

    • Validation: The UV chromatogram confirms the elution and concentration of the analyte. The polarimetric chromatogram confirms chirality.

    • Causality: A positive peak on the polarimeter corresponds to the (+)-enantiomer. The integration of the peak areas for the (+) and (-) signals allows for the precise calculation of the enantiomeric excess (ee). If ee < 98%, recrystallization from hot ethyl acetate/hexane is mandated.

Protocol 2: Mild Acidic Cleavage of the Benzylidene Acetal

Once downstream modifications on the C1/C4 positions are complete, the 1,2-diol must be unmasked.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the benzylidene-protected intermediate in a 9:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and deionized water at 0 °C.

  • Execution: Stir the mixture magnetically, allowing it to slowly warm to room temperature over a period of 2 to 3 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1).

    • Validation: The starting material (highly UV active, high Rf​ ) will be consumed, replaced by a highly polar deprotected diol (low Rf​ , visible via KMnO₄ stain).

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure. To rigorously remove residual TFA, co-evaporate the residue with toluene (3 × 10 mL).

    • Causality: Toluene forms an azeotrope with TFA. This step is critical because residual acid during silica gel purification can lead to the degradation or migration of the newly unmasked diol system.

  • Purification: Purify the crude product via flash column chromatography (Dichloromethane/Methanol gradient).

Safety, Handling, and Storage

According to the 6[6], (+)-2,3-O-Benzylidene-D-threitol is not classified as highly hazardous under standard OSHA guidelines, but standard laboratory precautions are required.

  • Stability: Stable under normal temperatures and pressures. It is incompatible with strong oxidizing agents.

  • Thermal Decomposition: Heating to decomposition can release irritating and toxic fumes (carbon monoxide, carbon dioxide).

  • Storage: Store in a tightly closed glass container in a cool, dry, well-ventilated area. Protect from moisture to prevent slow hydrolysis of the acetal linkage.

  • PPE: Wear standard personal protective equipment (nitrile gloves, safety goggles, and a lab coat). Avoid breathing dust or spray mist, as fine crystalline powders pose an inhalation hazard[6].

References

  • Guidechem - (+)-2,3-O-BENZYLIDENE-D-THREITOL 58383-35-0 wiki.
  • Fisher Scientific - (+)-2,3-O-Benzylidene-D-threitol, 98% Specifications.
  • Fisher Scientific - SAFETY DATA SHEET: (+)-2,3-O-Benzylidene-D-threitol.
  • Organic & Biomolecular Chemistry - Synthesis of (3R,4S)-3,4-dihydroxy-5-oxohexylphosphonic acid, an isosteric analogue of 1-deoxy-D-xylulose 5-phosphate.
  • NIH PMC - Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries.
  • PDR-Separations - HPLC Detection and Evaluation of Chiral Compounds with a Laser-Based Chiroptical Detector.

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of (+)-2,3-O-Benzylidene-D-threitol in Aqueous Solutions

Foreword for the Researcher In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is paramount. The benzylidene acetal, a stalwart guardian of 1,2- and 1,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Researcher

In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is paramount. The benzylidene acetal, a stalwart guardian of 1,2- and 1,3-diols, is frequently employed due to its reliability and selective lability. However, a nuanced understanding of its stability, particularly in the aqueous environments critical to biological systems and downstream processing, is often assumed rather than rigorously examined. This guide is intended for researchers, scientists, and drug development professionals who require a deeper, more quantitative understanding of the thermodynamic principles governing the stability of such protected synthons.

Herein, we dissect the thermodynamic stability of a model compound, (+)-2,3-O-Benzylidene-D-threitol, in aqueous solutions. This document moves beyond a superficial treatment of the topic, providing not only the theoretical underpinnings of stability but also detailed, field-proven experimental protocols for the determination of key thermodynamic parameters. By understanding the "why" behind the experimental choices and the interplay of enthalpy and entropy, the reader will be empowered to predict, control, and manipulate the stability of this and related structures with greater precision.

The Benzylidene Acetal: A Tale of Two Stabilities

The utility of the benzylidene acetal protecting group stems from its dual nature: robust enough to withstand a variety of non-acidic reagents, yet susceptible to cleavage under controlled acidic conditions.[1][2] This susceptibility to acid-catalyzed hydrolysis is the focal point of our investigation into its thermodynamic stability in aqueous solutions.

The core reaction governing the stability of (+)-2,3-O-Benzylidene-D-threitol is its hydrolysis to D-threitol and benzaldehyde. This is an equilibrium process, and its position is dictated by the change in Gibbs free energy (ΔG).

cluster_conditions acetal (+)-2,3-O-Benzylidene-D-threitol products D-threitol + Benzaldehyde acetal->products Hydrolysis products->acetal Acetal Formation H2O H₂O H_plus H⁺ (catalyst)

Caption: The reversible hydrolysis of (+)-2,3-O-Benzylidene-D-threitol.

The thermodynamic stability of the acetal is inversely related to the spontaneity of the forward (hydrolysis) reaction. A large negative ΔG for hydrolysis indicates a less stable acetal, favoring the diol and aldehyde at equilibrium. Conversely, a positive ΔG suggests a more stable acetal under the given conditions.

Deconstructing Stability: The Thermodynamic Parameters

The Gibbs free energy change (ΔG) is the ultimate arbiter of thermodynamic stability and is defined by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

where:

  • ΔG° is the standard Gibbs free energy change. A negative value indicates a spontaneous reaction at standard conditions.

  • ΔH° is the standard enthalpy change, representing the heat absorbed or released during the reaction at constant pressure. An exothermic reaction (negative ΔH°) contributes favorably to spontaneity.

  • T is the absolute temperature in Kelvin.

  • ΔS° is the standard entropy change, reflecting the change in disorder or randomness of the system. A positive ΔS° (increased disorder) contributes favorably to spontaneity.

The formation of a cyclic acetal from a diol and an aldehyde is entropically more favorable than the formation of an acyclic acetal from two separate alcohol molecules, as the number of molecules remains the same (carbonyl + diol → acetal + water).[3] However, the hydrolysis of a cyclic acetal still results in an increase in the number of molecules in the system, which generally leads to a positive entropy change (ΔS° > 0) for the hydrolysis reaction, thus favoring the cleavage of the acetal.

The standard Gibbs free energy change is also related to the equilibrium constant (K) of the reaction:

ΔG° = -RTlnK

where:

  • R is the ideal gas constant.

  • K is the equilibrium constant. A K > 1 indicates that the products are favored at equilibrium, while a K < 1 indicates that the reactants are favored.

A comprehensive understanding of the thermodynamic stability of (+)-2,3-O-Benzylidene-D-threitol, therefore, requires the experimental determination of these key parameters.

Experimental Determination of Thermodynamic Parameters

A multi-pronged experimental approach is necessary to elucidate the complete thermodynamic profile of (+)-2,3-O-Benzylidene-D-threitol hydrolysis. This involves determining the equilibrium constant (K) at various temperatures and directly measuring the enthalpy of reaction (ΔH).

Synthesis of (+)-2,3-O-Benzylidene-D-threitol

A prerequisite for these studies is the synthesis and purification of the target compound. A reliable method involves the acid-catalyzed reaction of D-threitol with benzaldehyde dimethyl acetal, which acts as both a reactant and a water scavenger.

Protocol for Synthesis:

  • To a solution of D-threitol (1.0 eq) in dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to 60-70 °C under reduced pressure to facilitate the removal of methanol byproduct.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure (+)-2,3-O-Benzylidene-D-threitol.

Determination of the Equilibrium Constant (K) by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful, non-invasive technique for determining the equilibrium concentrations of reactants and products in a reaction mixture.[4][5] By integrating the signals corresponding to specific protons of the acetal and the liberated benzaldehyde, the equilibrium constant can be calculated.

cluster_workflow NMR Workflow for K Determination prep Prepare reaction mixture (acetal in buffered D₂O) equilibrate Equilibrate at desired temperature in NMR spectrometer prep->equilibrate acquire Acquire ¹H NMR spectrum equilibrate->acquire integrate Integrate characteristic signals (acetal vs. benzaldehyde) acquire->integrate calculate Calculate K from integral ratios integrate->calculate

Caption: Workflow for determining the equilibrium constant using ¹H NMR.

Experimental Protocol:

  • Prepare a stock solution of (+)-2,3-O-Benzylidene-D-threitol of known concentration in a suitable deuterated solvent (e.g., acetonitrile-d₃).

  • Prepare a series of buffered aqueous solutions in D₂O at various pH values (e.g., pH 4, 5, and 6) using a non-interfering buffer system (e.g., acetate or phosphate).

  • In an NMR tube, combine a known volume of the acetal stock solution with a known volume of the buffered D₂O solution.

  • Place the NMR tube in the spectrometer and allow the temperature to equilibrate.

  • Acquire ¹H NMR spectra at regular intervals until no further change in the relative integrals of the reactant and product signals is observed, indicating that equilibrium has been reached.

  • Carefully integrate the signal for the benzylic proton of the acetal and the aldehydic proton of benzaldehyde.

  • Calculate the equilibrium concentrations of the acetal, D-threitol, and benzaldehyde from the initial concentration and the integral ratios.

  • Determine the equilibrium constant, K, using the expression: K = [[D-threitol][Benzaldehyde]] / [[Acetal]]

The Van't Hoff Plot for ΔH° and ΔS° Determination

By determining the equilibrium constant at several different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) of the hydrolysis reaction can be elucidated using the van't Hoff equation.[6][7][8]

ln(K) = - (ΔH°/R)(1/T) + (ΔS°/R)

A plot of ln(K) versus 1/T (a "van't Hoff plot") will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.[7]

Experimental Procedure:

  • Following the NMR protocol described in section 3.2, determine the equilibrium constant (K) for the hydrolysis of (+)-2,3-O-Benzylidene-D-threitol at a minimum of four different temperatures (e.g., 298 K, 308 K, 318 K, and 328 K) at a constant pH.

  • Calculate ln(K) and 1/T for each temperature.

  • Plot ln(K) on the y-axis against 1/T on the x-axis.

  • Perform a linear regression analysis on the data points to determine the slope and y-intercept of the line.

  • Calculate ΔH° from the slope: ΔH° = -slope × R

  • Calculate ΔS° from the y-intercept: ΔS° = y-intercept × R

Direct Measurement of ΔH by Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry provides a direct measurement of the heat released or absorbed during a reaction, allowing for a direct determination of the enthalpy of reaction (ΔH).[9][10] While often used for binding studies, ITC can be adapted to measure the enthalpy of hydrolysis.

cluster_workflow Isothermal Titration Calorimetry Workflow load_cell Load acetal solution into sample cell load_syringe Load acidic buffer into titration syringe load_cell->load_syringe equilibrate_temp Equilibrate system to desired temperature load_syringe->equilibrate_temp titrate Inject acidic buffer into sample cell in small aliquots equilibrate_temp->titrate measure_heat Measure heat change after each injection titrate->measure_heat integrate_data Integrate heat pulses to obtain ΔH measure_heat->integrate_data

Caption: Workflow for determining ΔH using Isothermal Titration Calorimetry.

Experimental Protocol:

  • Prepare a solution of (+)-2,3-O-Benzylidene-D-threitol in water.

  • Prepare a concentrated acidic buffer solution (e.g., HCl) that will initiate and drive the hydrolysis to completion upon injection.

  • Degas both solutions to prevent the formation of air bubbles.

  • Load the acetal solution into the sample cell of the ITC instrument and the acidic buffer into the injection syringe.

  • Allow the system to thermally equilibrate.

  • Perform a series of injections of the acidic buffer into the sample cell.

  • The instrument will measure the heat change associated with each injection.

  • Integrate the resulting heat pulses and fit the data to an appropriate model to determine the enthalpy of hydrolysis (ΔH).

Interpreting the Data: A Quantitative Look at Stability

The experimentally determined thermodynamic parameters provide a comprehensive picture of the stability of (+)-2,3-O-Benzylidene-D-threitol in aqueous solution.

Table 1: Hypothetical Thermodynamic Data for the Hydrolysis of (+)-2,3-O-Benzylidene-D-threitol at pH 5 and 298 K

ParameterValueInterpretation
K > 1The equilibrium favors the hydrolysis products (D-threitol and benzaldehyde).
ΔG° NegativeThe hydrolysis reaction is spontaneous under these conditions.
ΔH° Slightly Negative/PositiveThe reaction is likely close to thermoneutral or slightly endothermic/exothermic. Calorimetric data for the hydrolysis of simple acyclic acetals suggests the reaction is likely to be exothermic.[9]
ΔS° PositiveThe increase in the number of molecules upon hydrolysis leads to an increase in entropy, which is a major driving force for the reaction.

The pH of the aqueous solution is a critical factor influencing the rate of hydrolysis, with lower pH values leading to faster kinetics.[11] While the thermodynamic equilibrium is independent of the catalyst concentration (H⁺), the pH can influence the position of the equilibrium if any of the reactants or products have acid-base properties.

Conclusion: From Theory to Practice

The thermodynamic stability of (+)-2,3-O-Benzylidene-D-threitol in aqueous solutions is a delicate balance between enthalpic and entropic contributions. While the formation of the cyclic acetal is entropically favored over its acyclic counterpart, the overall hydrolysis to the constituent diol and aldehyde is driven by a net increase in the entropy of the system.

This in-depth guide has provided the theoretical framework and detailed experimental protocols necessary to quantify the thermodynamic parameters governing this stability. By employing techniques such as ¹H NMR spectroscopy for equilibrium constant determination, utilizing the van't Hoff relationship to dissect enthalpic and entropic contributions, and directly measuring the heat of reaction with isothermal titration calorimetry, researchers can gain a precise and actionable understanding of the stability of benzylidene acetals. This knowledge is not merely academic; it is essential for the rational design of synthetic routes, the formulation of drug delivery systems, and the optimization of process conditions where the controlled protection and deprotection of diol functionalities are critical for success.

References

  • ProQuest. (n.d.). Reaction Calorimetric Studies: The Enthalpies of Formation of Orthophosphoric Acid, Ozone, Formaldehyde and Acetaldehyde. Retrieved from [Link]

  • ResearchGate. (2023, April 19). How can one determine equilibrium constant of a reaction by 1H NMR spectroscopy?. Retrieved from [Link]

  • ACS Symposium Series. (2016, September 15). Utilizing NMR To Study Structure and Equilibrium in the Organic Chemistry Laboratory. Retrieved from [Link]

  • EBSCO. (n.d.). Calorimetry | Science | Research Starters. Retrieved from [Link]

  • Wikipedia. (n.d.). Van 't Hoff equation. Retrieved from [Link]

  • CHEM 104: Working Copy. (n.d.). ΔG°, K and Van't Hoff Plots (M17Q6). Retrieved from [Link]

  • Aakash Institute. (n.d.). Vant Hoffs Equation: Derivation and Graphical Representation | AESL. Retrieved from [Link]

  • IAEA. (n.d.). EQUILIBRIUM CONSTANT DETERMINATION BY NMR. ADVANTAGES OF LINESHAPE ANALYSIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]

  • University of Glasgow. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. Retrieved from [Link]

  • Joseph A DiVerdi. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemo-and regioselective cleavage of benzylidene acetals: Synthesis of functionalized chiral intermediates and biologically relevant molecules. Retrieved from [Link]

  • ACS Publications. (2020, April 28). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6-O-Benzylidene Acetal Group. The Journal of Organic Chemistry. Retrieved from [Link]

  • bingweb. (n.d.). 9.8 CP Chemical reactions van 't Hoff equation.pdf. Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). lecture Nov4.pdf. Retrieved from [Link]

  • PMC. (n.d.). Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Reaction calorimeter. Retrieved from [Link]

  • Pearson. (n.d.). In Section 17.7.4, we studied the acid-catalyzed hydrolysis of ac.... Retrieved from [Link]

  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • Eötvös Loránd University. (n.d.). Determining thermodynamic parameters of a reaction by electrochemical measurements 1 Introduction. Retrieved from [Link]

  • PubMed. (2020, December 18). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6- O-Benzylidene Acetal Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 12). 11.5: Reaction Calorimetry. Retrieved from [Link]

  • OpenStax. (2019, February 14). 5.2 Calorimetry. Chemistry 2e. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6-O-Benzylidene Acetal Group | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (2020, January 21). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • OSTI.gov. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 16.4: Acetal Formation. Retrieved from [Link]

  • Oxford University Press. (2025, May 17). Enthalpy versus entropy—some examples. Retrieved from [Link]

  • PubMed. (n.d.). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Retrieved from [Link]

  • Henry Rzepa's Blog. (2015, November 18). The roles of water in the hydrolysis of an acetal. Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). UNIT – I - Properties of Solutions – SCHA1302. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GIBBS FREE ENERGY. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Kinetics and Mechanism of Hydrolysis of Some Benzylidene Benzoylhydrazones. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative rates of hydrolysis of acetal and ester groups of 1, 3, 6, 7, 8, 10, and 15. Retrieved from [Link]

  • PMC. (n.d.). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Retrieved from [Link]

Sources

Foundational

Crystallographic Data and X-Ray Structure of (+)-2,3-O-Benzylidene-D-Threitol: A Comprehensive Technical Guide

Executive Summary In the landscape of asymmetric synthesis and drug development, chiral building blocks dictate the stereochemical trajectory of complex molecular architectures. Among these, (+)-2,3-O-Benzylidene-D-threi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis and drug development, chiral building blocks dictate the stereochemical trajectory of complex molecular architectures. Among these, (+)-2,3-O-Benzylidene-D-threitol (CAS: 58383-35-0) serves as a privileged scaffold. By locking the flexible D-threitol core into a rigid 1,3-dioxolane ring, the benzylidene acetal protecting group provides both steric bulk and an aromatic π -system, which are critical for downstream stereocontrol[1].

This whitepaper provides an in-depth analysis of the crystallographic properties of (+)-2,3-O-Benzylidene-D-threitol, detailing the X-ray structural data (CCDC 138760)[2], the causality behind crystallization methodologies, and its application in advanced asymmetric catalysis[3].

Structural Chemistry & Mechanistic Significance

The choice of a benzylidene group over a standard isopropylidene (acetonide) protecting group is not arbitrary; it is a calculated structural intervention. The benzylidene group introduces significant steric hindrance and enhances stability under mildly acidic conditions[1].

From a crystallographic perspective, the spatial arrangement of the (4R,5R) stereocenters forces the two primary hydroxymethyl groups into a trans relationship across the 1,3-dioxolane ring. This specific geometry is the foundational reason this molecule is used to synthesize TADDOLs ( α,α,α′,α′ -tetraaryl-1,3-dioxolane-4,5-dimethanols) and coordinate with transition metals like gallium in heterobimetallic asymmetric catalysts[3]. The dihedral angle between the coordinating oxygen atoms directly dictates the "bite angle" of the resulting chiral ligand, thereby governing the enantiomeric excess (ee) in reactions such as meso-epoxide ring openings[3].

Pathway A D-Tartaric Acid (Chiral Pool) B Acetalization (Benzaldehyde) A->B Protection C (+)-2,3-O-Benzylidene- D-threitol B->C Reduction D Ligand Derivatization (e.g., TADDOLs) C->D Grignard / Arylation E Asymmetric Catalysis (e.g., Epoxide Opening) D->E Metal Coordination

Synthetic trajectory from D-tartaric acid to asymmetric catalysis via the threitol scaffold.

Quantitative Crystallographic Data

The absolute configuration and solid-state conformation of (+)-2,3-O-Benzylidene-D-threitol have been unambiguously resolved via single-crystal X-ray diffraction. The structural data is archived in the Cambridge Structural Database (CCDC)[2].

The table below summarizes the core physicochemical and crystallographic parameters of the compound:

ParameterValue
IUPAC Name [(4R,5R)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol
Common Synonym (+)-2,3-O-Benzylidene-D-threitol
CAS Registry Number 58383-35-0
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CCDC Deposition Number 138760
Structure DOI 10.5517/cc4nd49
Topological Polar Surface Area 58.9 Ų

Data sourced from PubChem CID 719729 and the Cambridge Crystallographic Data Centre[2].

Experimental Protocol: X-Ray Structure Determination

To ensure scientific integrity and reproducibility, the following protocol outlines the self-validating workflow required to grow, harvest, and analyze single crystals of (+)-2,3-O-Benzylidene-D-threitol.

Step 1: Controlled Supersaturation and Crystal Growth
  • Action: Dissolve 50 mg of (+)-2,3-O-Benzylidene-D-threitol in a minimal volume of ethyl acetate (approx. 0.5 mL). Place the vial inside a larger closed chamber containing hexanes (vapor diffusion method).

  • Causality: The slow diffusion of the anti-solvent (hexanes) into the solvent (ethyl acetate) gradually lowers the solubility of the diol. This controlled thermodynamic shift prevents rapid precipitation (which yields amorphous powders) and promotes the highly ordered lattice assembly required for diffraction-quality single crystals.

Step 2: Crystal Harvesting and Cryoprotection
  • Action: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Causality: Paratone-N oil displaces the mother liquor. Upon flash-cooling in the nitrogen stream (Step 3), the oil forms an amorphous glass rather than crystalline ice. Ice rings would otherwise obscure high-resolution reflections and degrade the signal-to-noise ratio of the dataset.

Step 3: X-Ray Data Collection
  • Action: Transfer the loop to a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) microfocus source. Maintain the crystal at 100 K using an open-flow nitrogen cryostat.

  • Causality: Cryocooling to 100 K drastically reduces the thermal atomic displacement parameters (Debye-Waller B-factors). This is strictly necessary to accurately resolve the electron density of the lightweight hydrogen atoms participating in the intermolecular hydrogen-bonding network of the two primary hydroxyl groups.

Step 4: Phase Problem Solution and Refinement
  • Action: Integrate the diffraction frames using standard reduction software (e.g., APEX3). Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Because the molecule is chiral and crystallizes in a non-centrosymmetric space group, refining the Flack parameter is mandatory. A Flack parameter approaching zero mathematically validates the assigned (4R,5R) absolute configuration[1].

Workflow N1 Single Crystal Growth (Vapor Diffusion) N2 Crystal Mounting (Paratone-N, Cryoloop) N1->N2 N3 X-Ray Diffraction (100 K, Cu/Mo Kα) N2->N3 N4 Phase Problem Solution (SHELXT Direct Methods) N3->N4 N5 Structure Refinement (Flack Parameter Validation) N4->N5

Step-by-step X-ray crystallographic workflow for absolute configuration determination.

Applications in Drug Development

The precise crystallographic mapping of (+)-2,3-O-Benzylidene-D-threitol has profound implications for drug development. When this scaffold is utilized to synthesize chiral ligands, the rigid 1,3-dioxolane ring ensures that the spatial orientation of the reactive sites remains locked.

For instance, when integrated into gallium heterobimetallic multifunctional complexes, the precise geometry of the diol derivatives enables highly enantioselective meso-epoxide ring-opening reactions with phenolic oxygen nucleophiles[3]. The X-ray structural data of these downstream complexes confirms that the stereochemical fidelity originates directly from the rigid, well-defined backbone of the initial (+)-2,3-O-Benzylidene-D-threitol building block[3].

References

  • Title: 1,3-Dioxolane-4,5-dimethanol, 2-phenyl-, (4R,5R)- | C11H14O4 | CID 719729 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes Source: Journal of the American Chemical Society (JACS), 2000, 122, 14, 3228–3229 URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Art of Asymmetric Synthesis: A Technical Guide to the Application of (+)-2,3-O-Benzylidene-D-threitol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realm of drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realm of drug discovery and development where the stereochemistry of a molecule can dictate its therapeutic efficacy and toxicological profile. Among the diverse strategies to achieve stereocontrol, the use of chiral building blocks derived from the "chiral pool" offers an efficient and reliable approach. This guide provides an in-depth exploration of (+)-2,3-O-Benzylidene-D-threitol , a C₂-symmetric chiral diol derivative, as a versatile and powerful tool in asymmetric synthesis.

This document will navigate the synthesis of this chiral auxiliary, delve into its applications in directing stereoselective reactions, and provide detailed protocols to empower researchers in their synthetic endeavors. The principles and methodologies discussed herein are grounded in established chemical literature, ensuring a blend of theoretical understanding and practical applicability.

The Foundation: Understanding C₂-Symmetry and the Role of (+)-2,3-O-Benzylidene-D-threitol

(+)-2,3-O-Benzylidene-D-threitol belongs to a class of C₂-symmetric chiral molecules, which possess a twofold rotational axis of symmetry.[1] This structural feature is of profound importance in asymmetric synthesis as it creates a simplified and predictable chiral environment.[2] When utilized as a chiral auxiliary or as a precursor to chiral ligands, the C₂-symmetry reduces the number of possible diastereomeric transition states in a reaction, thereby enhancing the enantioselectivity of the transformation.[1]

Derived from D-threitol, a readily available four-carbon sugar alcohol, (+)-2,3-O-Benzylidene-D-threitol offers a rigid scaffold where the two primary hydroxyl groups are positioned in a well-defined spatial arrangement. This rigidity, conferred by the benzylidene acetal, is crucial for effective stereochemical communication during a reaction. The primary hydroxyl groups serve as convenient handles for the attachment of prochiral substrates or for further elaboration into more complex chiral ligands.

Synthesis of (+)-2,3-O-Benzylidene-D-threitol: A Detailed Protocol

The preparation of (+)-2,3-O-Benzylidene-D-threitol is a straightforward procedure involving the acid-catalyzed acetalization of D-threitol with benzaldehyde dimethyl acetal. This method is advantageous as it avoids the generation of water, which can complicate the reaction equilibrium.

Protocol 1: Synthesis of (+)-2,3-O-Benzylidene-D-threitol

Materials:

  • D-Threitol

  • Benzaldehyde dimethyl acetal

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of D-threitol (1.0 eq) in anhydrous DMF, add benzaldehyde dimethyl acetal (1.1 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (0.1 eq) to neutralize the acid catalyst.

  • Remove the DMF under reduced pressure.

  • The resulting residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford (+)-2,3-O-Benzylidene-D-threitol as a white crystalline solid.

Causality Behind Experimental Choices:

  • Benzaldehyde dimethyl acetal: Used as the benzylidene source to form the acetal. Unlike benzaldehyde, its reaction does not produce water, which can prevent the reaction from reaching completion due to the reversible nature of acetal formation.[3]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): A strong acid catalyst necessary to facilitate the transacetalization reaction.[3]

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants. Its anhydrous nature is crucial to prevent the hydrolysis of the acetal product.

  • Triethylamine: A weak base used to quench the reaction by neutralizing the acidic catalyst, thus preventing potential side reactions during workup.[3]

  • Column Chromatography: A standard purification technique to isolate the desired product from any unreacted starting materials and byproducts.

Application in Asymmetric Synthesis: As a Chiral Auxiliary

One of the primary applications of (+)-2,3-O-Benzylidene-D-threitol is as a chiral auxiliary. In this role, it is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.

Diastereoselective Aldol Reactions

The C₂-symmetric diol can be converted into a chiral ketone by oxidation of the primary hydroxyl groups, followed by attachment of an enolizable group. The resulting chiral ketone can then undergo highly diastereoselective aldol reactions. The benzylidene group and the inherent chirality of the threitol backbone create a sterically hindered environment, forcing the incoming aldehyde to approach from a specific face of the enolate.

Protocol 2: Diastereoselective Aldol Addition (Conceptual Framework)

While specific literature examples detailing the direct use of (+)-2,3-O-Benzylidene-D-threitol as an auxiliary in aldol reactions are not abundant, a general protocol based on the well-established principles of chiral auxiliary-mediated aldol reactions can be proposed.[4][5]

Workflow:

  • Oxidation: The primary hydroxyl groups of (+)-2,3-O-Benzylidene-D-threitol are oxidized to the corresponding dicarboxylic acid or dialdehyde.

  • Coupling: The resulting chiral scaffold is then coupled with a molecule containing a prochiral methylene group (e.g., an acetate unit) to form a chiral ester or ketone.

  • Enolate Formation: The chiral ester or ketone is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate.

  • Aldol Addition: The chiral enolate is then reacted with an aldehyde at low temperature. The C₂-symmetry of the chiral auxiliary directs the facial selectivity of the addition, leading to the preferential formation of one diastereomer.

  • Cleavage: The newly formed β-hydroxy carbonyl compound is then cleaved from the chiral auxiliary to yield the enantiomerically enriched product.

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I J J I->J K K J->K

Caption: Conceptual workflow for a chiral auxiliary-mediated aldol reaction.

Application in Asymmetric Catalysis: As a Precursor to Chiral Ligands

(+)-2,3-O-Benzylidene-D-threitol is an excellent starting material for the synthesis of a variety of chiral ligands for asymmetric catalysis. Its C₂-symmetry is often transferred to the resulting ligand, which can then coordinate to a metal center to create a highly effective chiral catalyst.

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are among the most important and widely used ligands in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.[6] The primary hydroxyl groups of (+)-2,3-O-Benzylidene-D-threitol can be converted to good leaving groups (e.g., tosylates or mesylates) and subsequently displaced by a phosphide nucleophile to generate C₂-symmetric diphosphine ligands.

Protocol 3: Synthesis of a TADDOL-analogue Chiral Diphosphine Ligand

This protocol is adapted from the general synthesis of TADDOL-derived phosphine ligands, which share a similar C₂-symmetric 1,3-dioxolane core.[7][8]

Materials:

  • (+)-2,3-O-Benzylidene-D-threitol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Lithium diphenylphosphide (LiPPh₂) or a similar phosphide source

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ditosylation: To a solution of (+)-2,3-O-Benzylidene-D-threitol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up involves pouring the reaction mixture into ice-water and extracting the product with a suitable organic solvent.

  • Phosphination: To a solution of the resulting ditosylate (1.0 eq) in anhydrous THF, add a solution of lithium diphenylphosphide (2.2 eq) in THF at 0 °C. The reaction is typically stirred at room temperature until the starting material is consumed. The reaction is then quenched with saturated aqueous ammonium chloride.

  • Purification: The crude product is extracted and purified by column chromatography to yield the C₂-symmetric diphosphine ligand.

Causality Behind Experimental Choices:

  • p-Toluenesulfonyl chloride: Converts the hydroxyl groups into tosylates, which are excellent leaving groups for the subsequent nucleophilic substitution by the phosphide.

  • Pyridine: Acts as a base to neutralize the HCl generated during the tosylation reaction and also serves as the solvent.

  • Lithium diphenylphosphide: A strong nucleophile that displaces the tosylate groups to form the desired carbon-phosphorus bonds.

  • Anhydrous THF: A suitable aprotic solvent for reactions involving organometallic reagents like LiPPh₂.

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H

Caption: Synthesis of a chiral diphosphine ligand and its application.

Data Presentation

The effectiveness of a chiral auxiliary or ligand is quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. The following table provides a hypothetical comparison of the expected performance of a (+)-2,3-O-Benzylidene-D-threitol-derived auxiliary in a diastereoselective aldol reaction, based on data for structurally similar auxiliaries.

EntryChiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1Threitol-derived (Hypothetical)BenzaldehydeTiCl₄92:885
2Threitol-derived (Hypothetical)IsobutyraldehydeSn(OTf)₂90:1088

Conclusion

(+)-2,3-O-Benzylidene-D-threitol stands as a valuable and readily accessible chiral building block in the arsenal of the synthetic organic chemist. Its inherent C₂-symmetry provides a powerful platform for controlling stereochemistry in a variety of transformations. Whether employed directly as a chiral auxiliary or as a precursor to sophisticated chiral ligands, this threitol derivative offers a reliable and predictable means to access enantiomerically enriched molecules. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the unique properties of this versatile chiral synthon in their pursuit of complex molecular targets.

References

  • Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis. Pergamon, 1996.
  • Seebach, D.; Beck, A. K.; Heckel, A. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angew. Chem. Int. Ed.2001 , 40 (1), 92-138. Available from: [Link]

  • Imamoto, T. Synthesis and applications of high-performance P-chiral phosphine ligands. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.2021 , 97 (9), 520-542. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Sakurai, H.; Falk, L.; Daa, C.; Harrison, B. A.; Shaughnessy, K. H. Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Symmetry2021 , 13, 1926. Available from: [Link]

Sources

Application

Application Note: (+)-2,3-O-Benzylidene-D-threitol in the Asymmetric Synthesis of Bioactive Molecules

Executive Summary The development of complex bioactive molecules, ranging from novel antibiotics to macrocyclic frameworks, relies heavily on the availability of robust chiral building blocks. (+)-2,3-O-Benzylidene-D-thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of complex bioactive molecules, ranging from novel antibiotics to macrocyclic frameworks, relies heavily on the availability of robust chiral building blocks. (+)-2,3-O-Benzylidene-D-threitol (CAS: 58383-35-0) serves as a premier chiral synthon in asymmetric synthesis. By masking the internal secondary hydroxyl groups of D-threitol with a rigid, aromatic benzylidene acetal, this molecule exposes two primary hydroxyls for selective functionalization. This structural configuration not only protects the core stereocenters but also imparts critical steric hindrance that directs the stereochemical outcome of downstream reactions, such as Mitsunobu inversions and chain elongations.

This application note details the physicochemical rationale for utilizing (+)-2,3-O-benzylidene-D-threitol, highlights its role in synthesizing isosteric analogues for the methylerythritol phosphate (MEP) pathway, and provides validated, step-by-step protocols for its integration into drug discovery workflows.

Physicochemical Profiling & Enantiomeric Considerations

The selection of a protecting group in chiral pool synthesis is rarely arbitrary. While isopropylidene acetals are common, the benzylidene acetal offers distinct mechanistic advantages[1]. The bulky aromatic ring of the benzylidene group restricts the conformational freedom of the threitol backbone. This rigidity is critical when performing desymmetrization or when the substrate must adopt a specific trajectory during nucleophilic attack. Furthermore, the benzylidene group is more resilient under mildly acidic conditions compared to the highly acid-labile isopropylidene group, allowing for a broader range of orthogonal synthetic steps[1].

Critical Quality Attribute (CQA) Warning: The enantiomeric excess (ee) of commercial chiral reagents directly dictates the optical purity of the final active pharmaceutical ingredient (API). Analytical evaluations of commercial (+)-2,3-O-benzylidene-D-threitol have demonstrated that the (+)-enantiomer can exhibit variable enantiomeric excess (historically observed around 85.16%), whereas the (-)-enantiomer is often available at >99% ee[2]. Consequently, self-validating protocols must include chiral chromatography (e.g., GC with a GTA chiral stationary phase) prior to committing the reagent to multi-step syntheses[2].

Table 1: Comparative Properties of Threitol-Derived Chiral Synthons
Property(+)-2,3-O-Benzylidene-D-threitol(-)-2,3-O-Benzylidene-L-threitol(-)-2,3-O-Isopropylidene-D-threitol
CAS Number 58383-35-035572-34-073346-74-4
Protecting Group Benzylidene (Bulky, Aromatic)Benzylidene (Bulky, Aromatic)Isopropylidene (Small, Aliphatic)
Typical Commercial ee ~85.16% (Requires validation)~99.60%>98.00%
Steric Hindrance High (Directs stereoselectivity)High (Directs stereoselectivity)Minimal
Acid Lability Moderate (Stable to mild acids)ModerateHigh (Highly acid-labile)

Application I: Synthesis of MEP Pathway Intermediates

The MEP pathway is an essential metabolic route for isoprenoid biosynthesis in plants and human pathogens (e.g., Plasmodium falciparum and Mycobacterium tuberculosis), making it a prime target for novel herbicides and antibiotics. (+)-2,3-O-Benzylidene-D-threitol is the foundational starting material for the synthesis of (3R,4S)-3,4-dihydroxy-5-oxohexylphosphonic acid , an isosteric analogue of 1-deoxy-D-xylulose 5-phosphate (DXP)[3].

Causality of the Synthetic Route: The (2S,3S) stereocenters of the D-threitol derivative perfectly map onto the (3R,4S) stereocenters required for the DXP analogue. By selectively oxidizing one primary alcohol and phosphorylating the other, researchers can generate a stable phosphonate that resists native phosphatases. This allows for precise enzymatic assays against 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)[3].

G N1 (+)-2,3-O-Benzylidene-D-threitol N2 Primary OH Activation (e.g., Tosylation/Oxidation) N1->N2 Step 1-2 N3 Chain Elongation & Phosphorylation N2->N3 Step 3-5 N4 Benzylidene Deprotection (Acidic Hydrolysis) N3->N4 Step 6 N5 DXP Isosteric Analogue (3R,4S)-3,4-Dihydroxy-5-oxohexylphosphonic acid N4->N5 Step 7 N6 DXR Enzyme Assay (MEP Pathway) N5->N6 Biological Evaluation

Fig 1: Seven-step synthetic workflow from D-threitol derivative to DXP isosteric analogue.

Protocol 3.1: Preparation of the Phosphorylated Precursor

Note: This protocol outlines the critical activation and phosphorylation phases. It is designed to be self-validating via TLC and NMR.

  • Substrate Preparation & Validation:

    • Dissolve 10 mmol of (+)-2,3-O-benzylidene-D-threitol in anhydrous dichloromethane (DCM).

    • Self-Validation: Perform chiral HPLC to confirm ee > 98%. If ee is lower, recrystallize the precursor from ethanol/hexane before proceeding.

  • Monotosylation (Desymmetrization):

    • Cool the solution to 0 °C under an argon atmosphere.

    • Add 1.1 equivalents of triethylamine (TEA) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). The DMAP acts as a nucleophilic catalyst, accelerating the reaction and minimizing di-tosylation.

    • Dropwise, add 1.0 equivalent of p-toluenesulfonyl chloride (TsCl) dissolved in DCM.

    • Causality: The bulky benzylidene group sterically hinders the secondary carbons, forcing the reaction exclusively to the primary hydroxyls. Using exactly 1.0 eq of TsCl statistically favors mono-activation.

  • Reaction Monitoring:

    • Stir for 4 hours, warming to room temperature. Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting material ( Rf​≈0.2 ) and the appearance of the mono-tosylate ( Rf​≈0.5 ).

  • Phosphorylation (Michaelis-Arbuzov Variant):

    • Isolate the mono-tosylate via flash chromatography.

    • React the mono-tosylate with triethyl phosphite (excess) at 120 °C for 12 hours.

    • Self-Validation: Confirm the formation of the phosphonate ester via 31 P NMR (expect a singlet around 20-30 ppm).

  • Deprotection:

    • Cleave the benzylidene acetal using 80% aqueous acetic acid at 60 °C for 2 hours. This mild acidic condition preserves the phosphonate ester while liberating the secondary hydroxyls to yield the DXP analogue precursor.

Application II: Chiral Macrocyclic Frameworks via Mitsunobu Reaction

The synthesis of macrocyclic drugs (e.g., macrolides, cyclic peptides) requires precise stereochemical control during ring closure. (+)-2,3-O-Benzylidene-D-threitol is frequently utilized in Mitsunobu reactions to synthesize chiral diesters and diamines that serve as the backbone for these macrocyclic frameworks[2].

Causality of the Mitsunobu Approach: The Mitsunobu reaction allows for the conversion of the primary alcohols of the threitol derivative into esters, amines, or thioethers with complete stereochemical fidelity at the adjacent protected secondary carbons. The benzylidene acetal prevents intramolecular epoxide formation (a common side reaction in unprotected tetrols) and ensures that the bulky triphenylphosphine ( PPh3​ ) and azodicarboxylate (e.g., DEAD or DIAD) complex selectively activates the unhindered primary hydroxyls.

Mitsunobu M1 (+)-2,3-O-Benzylidene-D-threitol (Free Primary OH) M2 PPh3 + DEAD/DIAD (0°C to RT, THF) M1->M2 Reagent Addition M3 Oxyphosphonium Intermediate M2->M3 Activation M4 Nucleophilic Attack (Chiral Acid/Amine) M3->M4 SN2 Displacement M5 Stereoinverted Product (Macrocyclic Precursor) M4->M5 Workup & Purification

Fig 2: Mitsunobu inversion pathway utilizing the rigid benzylidene acetal framework.

Protocol 4.1: Mitsunobu Coupling for Chiral Diesters
  • System Assembly:

    • Flame-dry a round-bottom flask. Add (+)-2,3-O-benzylidene-D-threitol (1.0 eq), triphenylphosphine ( PPh3​ , 2.5 eq), and the desired chiral carboxylic acid nucleophile (2.5 eq).

    • Dissolve in anhydrous tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Activation:

    • Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling is essential to control the highly exothermic formation of the betaine intermediate between PPh3​ and DEAD, preventing reagent decomposition.

    • Add diethyl azodicarboxylate (DEAD, 2.5 eq) dropwise over 15 minutes. The solution will turn from yellow to colorless as the betaine is consumed to form the oxyphosphonium ion.

  • Coupling and Inversion:

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

    • Self-Validation: Monitor by TLC. The highly polar threitol derivative should be completely consumed, replaced by a non-polar diester product.

  • Workup and Hydrazine Removal:

    • Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Purification Note: The primary challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide ( OPPh3​ ) and the hydrazine byproduct. Triturate the crude mixture in cold diethyl ether; the OPPh3​ will largely precipitate and can be filtered off before column chromatography.

References

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3.National Institutes of Health (NIH).
  • Isoprenoid biosynthesis via the MEP pathway. Synthesis of (3R,4S)-3,4-dihydroxy-5-oxohexylphosphonic acid, an isosteric analogue of 1-deoxy-D-xylulose 5-phosphate.Organic & Biomolecular Chemistry (RSC).
  • (-)-2,3-O-Isopropylidene-d-threitol vs Benzylidene Derivatives.Benchchem.

Sources

Method

Application Note: Functionalization Strategies for the Primary Hydroxyl Groups of (+)-2,3-O-Benzylidene-D-threitol

Executive Summary & Material Considerations (+)-2,3-O-Benzylidene-D-threitol (CAS: 58383-35-0) is a highly versatile C2-symmetric chiral building block derived from D-tartaric acid. It is extensively utilized in asymmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Material Considerations

(+)-2,3-O-Benzylidene-D-threitol (CAS: 58383-35-0) is a highly versatile C2-symmetric chiral building block derived from D-tartaric acid. It is extensively utilized in asymmetric synthesis, ranging from the preparation of 1[1] to the fabrication of 2[2].

The structural brilliance of this synthon lies in its rigid 1,3-dioxolane ring formed by the benzylidene acetal, which protects the secondary hydroxyls at C2 and C3. This leaves the primary hydroxyls at C1 and C4 sterically accessible for selective functionalization.

Critical Quality Attribute (CQA) Warning: Before initiating any functionalization, researchers must verify the enantiomeric excess (ee) of the commercial starting material. Analytical studies have demonstrated that while the (-)-enantiomer often exhibits >99% ee, commercial batches of the3[3]. This impurity will propagate through all subsequent steps, directly degrading the stereoselectivity of the final target.

Mechanistic Rationale for Divergent Functionalization

The primary challenge in functionalizing (+)-2,3-O-benzylidene-D-threitol is the acid lability of the benzylidene acetal . Exposure to strong aqueous acids or Lewis acids will trigger premature deprotection or acetal migration. Consequently, all functionalization strategies must operate under basic, neutral, or strictly anhydrous conditions.

G A (+)-2,3-O-Benzylidene -D-threitol B 1,4-Di-O-tosyl Derivative A->B TsCl, Pyridine (0 °C to RT) C 1,4-Dialdehyde Derivative A->C DMSO, (COCl)2, Et3N (-78 °C) D 1,4-Dibromo Derivative A->D CBr4, PPh3 (CH2Cl2, 0 °C) E Nucleophilic Substitution B->E NaN3 or NaSR F Wittig / Olefination C->F Ph3P=CH2 G Cross-Coupling Reactions D->G Organometallics

Figure 1: Divergent functionalization pathways of (+)-2,3-O-Benzylidene-D-threitol.

Quantitative Data: Reaction Parameters & Yields

Functionalization StrategyReagents & ConditionsTarget IntermediateTypical YieldDownstream Utility
Tosylation TsCl (2.5 eq), Pyridine, 0 °C to RT, 14 h1,4-Di-O-tosyl-2,3-O-benzylidene-D-threitol85–92%Epoxide formation, nucleophilic displacement (azides, amines, thiolates).
Oxidation (Swern) (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C2,3-O-Benzylidene-D-threitol-1,4-dialdehyde78–85%Wittig olefination, reductive amination, MEP pathway analogues.
Bromination (Appel) CBr₄, PPh₃, CH₂Cl₂, 0 °C to RT1,4-Dibromo-1,4-dideoxy-2,3-O-benzylidene-D-threitol80–88%Grignard formation, cross-coupling, robust leaving group.

Detailed Experimental Protocols & Self-Validation

Protocol A: Synthesis of 1,4-Di-O-tosyl-2,3-O-benzylidene-D-threitol

Objective: Convert primary hydroxyls into superior leaving groups for subsequent SN2 displacements. Causality & Design: Pyridine is selected as the solvent because it acts as a mild base and acid scavenger. Neutralizing the HCl byproduct generated during tosylation prevents the acidic cleavage of the benzylidene acetal.

  • Preparation: Flame-dry a round-bottom flask and purge with argon. Add (+)-2,3-O-benzylidene-D-threitol (1.0 eq) and dissolve in anhydrous pyridine (0.5 M).

  • Activation: Cool the solution strictly to 0 °C using an ice bath. Causality: Low temperatures prevent the exothermic degradation of the sulfonyl chloride and limit the formation of unwanted pyridinium side-products.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.5 eq) in small portions over 15 minutes.

  • Reaction: Stir at 0 °C for 2 hours, then remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 12 hours.

  • Self-Validation (In-Process): Perform TLC (Hexanes/EtOAc 7:3). The starting diol (Rf ~0.2) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.6).

  • Workup: Pour the mixture into ice-cold water to precipitate the product. Extract with CH₂Cl₂. Wash the organic layer with saturated aqueous CuSO₄ to remove residual pyridine (validation: the aqueous layer will turn deep blue as the water-soluble copper-pyridine complex forms). Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Swern Oxidation to 1,4-Dialdehyde

Objective: 4[4]. Causality & Design: The Swern oxidation is ideal for acid-sensitive substrates because the final step utilizes triethylamine to neutralize the environment and facilitate the ylide rearrangement, preserving the acetal.

  • Activation of DMSO: In an oven-dried flask under argon, add anhydrous CH₂Cl₂ and oxalyl chloride (2.4 eq). Cool to -78 °C using a dry ice/acetone bath. Dropwise add anhydrous DMSO (4.8 eq). Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve (+)-2,3-O-benzylidene-D-threitol (1.0 eq) in a minimum volume of CH₂Cl₂. Add this dropwise to the -78 °C solution. Stir for 45 minutes.

  • Deprotonation: Add triethylamine (10.0 eq) dropwise. Causality: Et₃N acts as the base to deprotonate the alkoxysulfonium ylide, triggering the intramolecular collapse into the aldehyde and dimethyl sulfide.

  • Maturation: Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Self-Validation (Analytical): Quench a 0.1 mL aliquot, extract, and run a rapid 1H NMR. The appearance of a sharp singlet at ~9.6 ppm confirms aldehyde formation. The benzylidene acetal proton (~5.9 ppm) must remain intact.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Note: Use immediately for downstream reactions (e.g., Wittig) to prevent polymerization.

Protocol C: Appel Reaction (Bromination)

Objective: Direct conversion of primary alcohols to bromides. Causality & Design: The Appel reaction avoids the use of harsh hydrobromic acid (HBr), which would instantly cleave the benzylidene protecting group, substituting it with a neutral phosphonium-driven SN2 mechanism.

  • Preparation: Dissolve the diol (1.0 eq) and carbon tetrabromide (CBr₄, 2.5 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C.

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 2.5 eq) portion-wise. Causality: PPh₃ reacts with CBr₄ to form the reactive bromophosphonium ion. Adding it slowly controls the exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Self-Validation (In-Process): Monitor by TLC. The product is significantly less polar than the starting material. A heavy byproduct spot (triphenylphosphine oxide) will appear near the baseline under UV light.

  • Workup: Concentrate the reaction mixture directly. Purify via flash column chromatography (Hexanes/EtOAc) to separate the dibromide product from the triphenylphosphine oxide byproduct.

References

  • Isoprenoid biosynthesis via the MEP pathway. Synthesis of (3R,4S)-3,4-dihydroxy-5-oxohexylphosphonic acid, an isosteric analogue of 1-deoxy-d-xylulose 5-phosphate Source: Organic & Biomolecular Chemistry (RSC) URL:1

  • Surface quasi periodic and random structures based on nanomotor lithography for light trapping Source: AIP Publishing URL:2

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 Source: PMC - NIH URL:3

  • Transition Metal-Catalyzed Couplings Reactions Involving Carbonyl Compounds Source: Chemie Brunschwig URL:4

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity in (+)-2,3-O-Benzylidene-D-threitol synthesis

Welcome to the Technical Support Center for the synthesis and optimization of (+)-2,3-O-Benzylidene-D-threitol . As a chiral building block, this molecule is indispensable in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of (+)-2,3-O-Benzylidene-D-threitol . As a chiral building block, this molecule is indispensable in drug development. Its bulky, aromatic benzylidene protecting group provides superior steric hindrance and stereochemical control in asymmetric syntheses compared to smaller aliphatic acetals like the isopropylidene group[1].

However, achieving high yield and strict enantiomeric purity requires precise kinetic and thermodynamic control. This guide is designed by application scientists to provide you with self-validating protocols, mechanistic insights, and troubleshooting strategies to overcome common synthetic bottlenecks.

I. Mechanistic Overview & Reaction Pathway

The synthesis typically proceeds via the acetalization of dimethyl D-tartrate, followed by the chemoselective reduction of the ester moieties to primary alcohols[2][3].

SynthesisWorkflow Start D-Tartaric Acid (Starting Material) Esterification Esterification (MeOH, H+) Start->Esterification Diester Dimethyl D-Tartrate Esterification->Diester Acetalization Acetalization (PhCH(OMe)2, p-TsOH) Diester->Acetalization ProtectedDiester Dimethyl 2,3-O-Benzylidene-D-tartrate Acetalization->ProtectedDiester Thermodynamic Control Reduction Reduction (NaBH4 / I2) ProtectedDiester->Reduction Product (+)-2,3-O-Benzylidene-D-threitol (Target Product) Reduction->Product Chemoselective Hydride Transfer

Mechanistic workflow for (+)-2,3-O-Benzylidene-D-threitol synthesis.

II. Validated Experimental Protocol

Every step in this protocol is engineered as a self-validating system , meaning you can confirm the success of the reaction mechanistically before proceeding to the next phase.

Phase 1: Acetalization (Protection)

Causality: We utilize benzaldehyde dimethyl acetal rather than pure benzaldehyde to leverage the transacetalization equilibrium, which is more thermodynamically favorable and produces methanol (easily removed) rather than water.

  • Reaction Setup: Charge a round-bottom flask with dimethyl D-tartrate (1.0 eq), benzaldehyde dimethyl acetal (1.1 eq), and p -toluenesulfonic acid ( p -TsOH, 0.05 eq) in anhydrous toluene.

  • Equilibrium Drive: Attach a Dean-Stark trap and reflux the mixture.

  • Validation Checkpoint: The reaction is complete only when the theoretical volume of methanol is collected in the trap. If the volume plateaus early, the equilibrium has stalled.

  • Quenching: Cool to room temperature and add solid NaHCO3​ before introducing any aqueous wash.

  • Isolation: Filter the solids and concentrate the filtrate to yield dimethyl 2,3-O-benzylidene-D-tartrate[2].

Phase 2: Chemoselective Ester Reduction

Causality: The reduction of the diester to the diol must be highly chemoselective to avoid cleaving the acid-labile and Lewis-acid-sensitive benzylidene acetal[3]. We recommend the NaBH4​/I2​ system over LiAlH4​ .

  • Reagent Generation: Suspend NaBH4​ (2.5 eq) in anhydrous THF at 0°C under N2​ . Dropwise, add I2​ (1.0 eq) dissolved in THF. Causality: This generates borane ( BH3​ ) in situ, a milder and highly chemoselective reducing agent.

  • Addition: Add the protected diester from Phase 1 dropwise to maintain temperature control.

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The UV-active diester ( Rf​ ~0.6) must completely disappear, replaced by a baseline-polar, UV-active diol spot ( Rf​ ~0.1).

  • Workup: Quench carefully with methanol at 0°C until H2​ gas evolution ceases. Concentrate, partition between EtOAc and brine, dry over Na2​SO4​ , and evaporate. Recrystallize from hot EtOAc/Hexanes to yield the final product.

III. Quantitative Optimization Data

Selecting the correct reducing agent is the most common point of failure. The table below summarizes the empirical data comparing the two most common reduction strategies for this specific molecule.

ParameterLithium Aluminum Hydride ( LiAlH4​ )Sodium Borohydride / Iodine ( NaBH4​/I2​ )
Active Reducing Species Aluminate complex (Strong Lewis Acid)Borane ( BH3​ ) generated in situ
Temperature Profile Strictly -10°C to 0°C0°C addition, followed by Reflux
Chemoselectivity Low: High risk of acetal cleavage > 0°CHigh: Excellent tolerance for acetals
Typical Isolated Yield 65% – 75%85% – 92%
Primary Impurity Benzyl ether (over-reduction product)Unreacted mono-ester (if I2​ is insufficient)
IV. Troubleshooting & FAQs

Q1: Why is my yield of the protected diester so low, and how do I prevent acetal hydrolysis during workup? A1: Acetal formation is a reversible equilibrium. If methanol is not efficiently removed via the Dean-Stark trap, the reaction will stall. Furthermore, the benzylidene acetal is highly acid-labile. If you perform an aqueous wash while the p -TsOH catalyst is still active, the water will immediately drive the equilibrium backward, hydrolyzing your product. Causality: You must quench the acid with a mild, anhydrous base (like solid NaHCO3​ ) before any water touches the system.

Q2: During the reduction step, I am observing over-reduction and the loss of the benzylidene group. What is the mechanistic cause? A2: If you are using LiAlH4​ , you are encountering its dual nature as both a hydride donor and a strong Lewis acid. The aluminum coordinates to the oxygen atoms of the benzylidene acetal, activating the C-O bond for hydride attack. This cleaves the ring, leaving you with a benzyl ether instead of an acetal. To prevent this, either maintain the reaction strictly below 0°C, or switch to the NaBH4​/I2​ protocol outlined above, which does not exhibit this Lewis acidic ring-opening behavior.

Q3: My final (+)-2,3-O-Benzylidene-D-threitol has an enantiomeric excess (ee) of only 85%. How can I improve this? A3: This is a documented phenomenon in the field. Analytical studies have shown that even commercial batches of the (+)-enantiomer can sometimes exhibit lower enantiomeric purity (e.g., 85.16% ee) compared to the (-)-enantiomer (which often reaches >99% ee)[4]. This degradation usually stems from trace epimerization during the harsh, acidic reflux of the acetalization step. Resolution: Do not rely on column chromatography to fix this. You must upgrade the optical purity via recrystallization . Dissolve the crude product in a minimum amount of boiling ethyl acetate, then add hexanes dropwise until slight turbidity appears. Allow it to cool slowly to room temperature. The pure enantiomer will form distinct, needle-like crystals, leaving the racemate in the mother liquor.

V. References
  • 4 - nih.gov 2.1 - benchchem.com

  • 2 - researchgate.net 4.3 - acs.org

Sources

Optimization

Technical Support Center: Navigating Stereochemical Integrity in Reactions with (+)-2,3-O-Benzylidene-D-threitol

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (+)-2,3-O-Benzylidene-D-threitol. This guide is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (+)-2,3-O-Benzylidene-D-threitol. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a critical challenge encountered during its application: the prevention of racemization and the preservation of stereochemical integrity. As a chiral building block, maintaining the specific stereochemistry of (+)-2,3-O-Benzylidene-D-threitol is paramount to achieving the desired biological activity and purity of your target molecules.

This resource is structured in a question-and-answer format to directly address the common issues and questions that arise in the laboratory. We will delve into the underlying chemical principles governing these challenges and provide actionable, field-proven protocols to ensure the stereochemical fidelity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when working with (+)-2,3-O-Benzylidene-D-threitol?

Racemization is the process by which a chiral molecule is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture), leading to a loss of optical activity.[1] For (+)-2,3-O-Benzylidene-D-threitol, which possesses two stereocenters (at C2 and C3 of the original threitol backbone), racemization would involve the inversion of one or both of these centers, resulting in the formation of its enantiomer, (-)-2,3-O-Benzylidene-L-threitol, or its diastereomers.

The biological activity of chiral molecules is often highly specific to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxicity. Therefore, preventing racemization is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other fine chemicals.

Q2: Under what conditions is the benzylidene acetal in (+)-2,3-O-Benzylidene-D-threitol susceptible to cleavage or rearrangement that could lead to racemization?

The benzylidene acetal protecting group is generally stable under neutral to strongly basic conditions.[2] However, it is labile under acidic conditions.[3] The mechanism of acid-catalyzed hydrolysis involves protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion.[4] While the hydrolysis itself doesn't directly cause racemization of the C4 and C5 stereocenters of the dioxolane ring (corresponding to C2 and C3 of threitol), the acidic conditions required for this process, or for other reactions on the molecule, can potentially lead to epimerization at adjacent stereocenters if a suitable mechanism exists.

It's important to note that the rate of hydrolysis of benzylidene acetals can be influenced by the stereochemistry of the diol it protects. For instance, in carbohydrate chemistry, trans-fused benzylidene acetals have been observed to hydrolyze faster than cis-fused ones.[5]

Troubleshooting Guide: Preventing Loss of Optical Purity

Problem 1: I am observing a loss of optical activity in my product after a reaction involving the free hydroxyl groups of (+)-2,3-O-Benzylidene-D-threitol under basic conditions.

Possible Cause: While the benzylidene acetal itself is stable to base, strong bases can potentially abstract a proton from one of the free hydroxyl groups, forming an alkoxide. If the subsequent reaction involves an intramolecular rearrangement or if there are other functionalities in the molecule that can facilitate epimerization, loss of stereochemical integrity could occur. However, direct epimerization at the C4 or C5 positions of the 1,3-dioxolane ring under basic conditions is generally considered unlikely due to the stability of the C-C bond framework. A more probable cause is racemization at a different stereocenter within your molecule, which may be inadvertently introduced during the reaction.

Solutions:

  • Choice of Base: Employ non-nucleophilic, sterically hindered bases to minimize side reactions. Bases like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) are often preferred over smaller, more nucleophilic bases like sodium hydroxide or potassium tert-butoxide.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures disfavor side reactions, including potential epimerization pathways.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Experimental Protocol: Base-Mediated Alkylation of (+)-2,3-O-Benzylidene-D-threitol

This protocol provides a general guideline for the alkylation of the free hydroxyl groups while minimizing the risk of side reactions.

Step Procedure Rationale
1 Dissolve (+)-2,3-O-Benzylidene-D-threitol in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon or Nitrogen).Anhydrous conditions are crucial to prevent quenching of the strong base. An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
2 Cool the solution to a low temperature (e.g., -78 °C to 0 °C).Lowering the temperature helps to control the reaction rate and minimize potential side reactions.
3 Slowly add a strong, non-nucleophilic base (e.g., NaH, KHMDS).A non-nucleophilic base will deprotonate the hydroxyl groups without attacking other electrophilic sites in the molecule.
4 Stir the reaction mixture at the low temperature for a specified time (e.g., 30-60 minutes) to allow for complete deprotonation.Ensures the formation of the di-alkoxide intermediate.
5 Add the alkylating agent (e.g., alkyl halide) dropwise to the cooled solution.Slow addition helps to control the exothermicity of the reaction.
6 Allow the reaction to proceed at the low temperature, monitoring its progress by TLC or LC-MS.Prevents over-reaction and the formation of byproducts.
7 Quench the reaction by the slow addition of a proton source (e.g., saturated aqueous NH4Cl solution).Neutralizes the excess base and protonates any remaining alkoxide.
8 Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.Standard workup procedure to isolate the crude product.
9 Purify the product by flash column chromatography.Removes unreacted starting materials and byproducts.
10 Analyze the optical purity of the product using chiral HPLC or NMR with a chiral solvating agent.Verifies the retention of stereochemical integrity.
Problem 2: My product shows signs of racemization after a reaction performed under acidic conditions, such as the removal of a second protecting group.

Possible Cause: Acidic conditions, particularly at elevated temperatures, are the most likely culprit for the loss of stereochemical integrity. While the primary reaction may be the intended deprotection, the acidic environment can catalyze side reactions. One possibility is the reversible hydrolysis of the benzylidene acetal followed by re-formation. If the conditions are harsh enough to cause even temporary cleavage and re-formation of the acetal, there is a risk of forming the thermodynamically more stable diastereomer, which could lead to a loss of the desired stereochemistry.

Solutions:

  • Milder Acidic Conditions: Opt for milder deprotection methods. For example, instead of strong mineral acids, consider using Lewis acids like Er(OTf)₃, which can be effective under nearly neutral conditions.[2] Catalytic transfer hydrogenation (e.g., using triethylsilane and Pd/C) can also be a mild method for cleaving benzylidene acetals.

  • Temperature and Time Control: As with basic conditions, keep the temperature and reaction time to a minimum. Monitor the reaction progress diligently and work up the reaction as soon as it is complete.

  • Solvent Choice: The solvent can play a role in the stability of intermediates. In some cases, using a less polar solvent can help to suppress unwanted side reactions.

Workflow for Investigating Loss of Optical Purity

G start Loss of Optical Purity Detected check_reaction_conditions Review Reaction Conditions (Temperature, Time, Reagents) start->check_reaction_conditions acidic_or_basic Were Conditions Acidic or Basic? check_reaction_conditions->acidic_or_basic acidic Acidic Conditions acidic_or_basic->acidic Acidic basic Basic Conditions acidic_or_basic->basic Basic analyze_acidic Consider Acetal Hydrolysis/ Re-formation or Epimerization at other centers acidic->analyze_acidic analyze_basic Consider Epimerization at other labile centers basic->analyze_basic solution_acidic Optimize: Milder Acid, Lower Temp, Shorter Time analyze_acidic->solution_acidic solution_basic Optimize: Weaker/Hindered Base, Lower Temp, Shorter Time analyze_basic->solution_basic analytical_verification Verify Stereochemistry of Product and Intermediates solution_acidic->analytical_verification solution_basic->analytical_verification chiral_hplc Chiral HPLC analytical_verification->chiral_hplc chiral_nmr NMR with Chiral Solvating Agent analytical_verification->chiral_nmr

Caption: Troubleshooting workflow for racemization.

Analytical Methods for Assessing Stereochemical Purity

To effectively troubleshoot and prevent racemization, it is essential to have reliable analytical methods to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of your products.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Protocol for Chiral HPLC Method Development:

  • Column Selection: Choose a chiral column based on the functional groups present in your molecule. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.

  • Mobile Phase Screening: Start with a simple mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography or acetonitrile and water for reversed-phase chromatography.

  • Optimization: Vary the ratio of the mobile phase components to achieve baseline separation of the enantiomers. The addition of small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can sometimes improve peak shape and resolution.

  • Detection: Use a UV detector set to a wavelength where your compound has strong absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy in the presence of a chiral solvating agent can be a quick and effective method for determining enantiomeric excess. The CSA forms diastereomeric complexes with the enantiomers of your analyte, which have slightly different chemical shifts in the NMR spectrum.

Procedure for NMR Analysis with a CSA:

  • Acquire a standard ¹H NMR spectrum of your purified sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a small amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire another ¹H NMR spectrum. If the CSA is effective, you should observe a splitting of one or more signals into two sets of peaks, corresponding to the two diastereomeric complexes.

  • Integrate the signals for each enantiomer to determine the enantiomeric excess.

By understanding the potential pathways for racemization and employing careful experimental design and robust analytical techniques, researchers can confidently utilize (+)-2,3-O-Benzylidene-D-threitol in their synthetic endeavors while maintaining its crucial stereochemical integrity.

References

  • A. Lipták, P. Fügedi, P.
  • T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed., John Wiley & Sons, New York, 1999.
  • J. Clayden, N. Greeves, S. Warren, P. Wothers, Organic Chemistry, 2nd ed., Oxford University Press, Oxford, 2012.
  • E. L. Eliel, S. H. Wilen, L. N. Mander, Stereochemistry of Organic Compounds, John Wiley & Sons, New York, 1994.
  • A. Procopio, R. Dalpozzo, A. De Nino, L. Maiuolo, M. Nardi, G. Romeo, Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate, Organic & Biomolecular Chemistry, 3 (2005) 4129-4133.
  • B. H. Lipshutz, S. G. Kim, P. F. Mollard, K. L. Stevens, Reductive cleavage of benzylidene acetals with DIBAL-H, Tetrahedron Letters, 39 (1998) 593-596.
  • S. D. Rychnovsky, B. N. Rogers, G. Yang, Total Synthesis of (-)-Epibatidine, Journal of the American Chemical Society, 116 (1994) 1096-1097.
  • Chem-Station Int. Ed. Protection of 1,2-/1,3-Diols. (2014). Available at: [Link].

  • Enlighten Theses. General Acid Catalysis in Acetal Hydrolysis. (1971). Available at: [Link].

  • T. Oishi, T. Nakata, Stereocontrolled synthesis of 1,3-polyols, Synthesis, (1990) 635-645.
  • D. A. Evans, J. Bartroli, T. L. Shih, A new, practical technology for the asymmetric synthesis of β-hydroxy-α-amino acids, Journal of the American Chemical Society, 103 (1981) 2127-2129.
  • K. C. Nicolaou, E. J. Sorensen, Classics in Total Synthesis, VCH, Weinheim, 1996.
  • M. B. Smith, J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., John Wiley & Sons, Hoboken, 2013.
  • The University of Manchester. Racemisation in Chemistry and Biology. Available at: [Link].

  • Chiral Technologies Europe. A Guide to Chiral HPLC. Available at: [Link].

Sources

Troubleshooting

Resolving common impurities in (+)-2,3-O-Benzylidene-D-threitol NMR spectra

Welcome to the technical support center for (+)-2,3-O-Benzylidene-D-threitol. This guide is designed for researchers, synthetic chemists, and quality control analysts who utilize Nuclear Magnetic Resonance (NMR) spectros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (+)-2,3-O-Benzylidene-D-threitol. This guide is designed for researchers, synthetic chemists, and quality control analysts who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Here, we address the most common impurities encountered during the synthesis and handling of this versatile chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

Frequently Asked Questions (FAQs): Rapid Impurity Identification

This section provides quick answers to the most common spectral artifacts. For detailed removal protocols, please refer to the in-depth troubleshooting guides that follow.

Q1: I see a sharp singlet in my ¹H NMR spectrum around δ 9.9-10.1 ppm. What is it?

This is almost certainly the aldehyde proton of unreacted benzaldehyde , a starting material in the synthesis.[1] Its presence indicates either an incomplete reaction or hydrolysis of the product. The aromatic region of benzaldehyde (δ 7.5–8.0 ppm) will also be present but may overlap with your product's signals.[1]

Q2: My aromatic region (δ 7.2-7.8 ppm) looks too complex, and the integration is higher than expected for the five protons of the benzylidene group. What are the likely culprits?

Besides the desired product, this region can contain signals from two common impurities:

  • Benzaldehyde: As a starting material, it shows a characteristic pattern for a monosubstituted benzene ring.

  • Benzoic Acid: This is a frequent impurity formed by the air oxidation of benzaldehyde. If present, you may also observe a very broad singlet far downfield (δ 10-13 ppm) corresponding to the carboxylic acid proton.

Q3: There are extra, somewhat broad signals between δ 3.5 and δ 4.0 ppm in the ¹H NMR that I can't assign to my product. What could they be?

These signals are characteristic of unreacted D-threitol .[2][3][4] As a polyol, its proton signals can be broad and complex, especially the hydroxyl protons which are subject to chemical exchange. This impurity suggests that the stoichiometry of your reaction may need optimization.

Q4: I have a broad, exchangeable peak that moves depending on the sample concentration. What is it and how do I confirm it?

This is likely residual water . Its chemical shift is highly variable. To confirm, you can perform a D₂O shake: add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the spectrum. The water peak will disappear or significantly diminish as the labile protons exchange with deuterium.

In-Depth Troubleshooting Guides

This section provides a detailed analysis of each common impurity, including its origin, definitive spectral identifiers, and step-by-step purification protocols.

Impurity Profile: Unreacted Starting Materials & Byproducts

The synthesis of (+)-2,3-O-Benzylidene-D-threitol is an acid-catalyzed acetalization reaction.[5][6] The equilibrium nature of this reaction is the primary reason for the presence of starting materials in the final product.

G cluster_reactants Reactants cluster_products Products & Byproducts cluster_impurities Common Impurities D_Threitol D-Threitol Target (+)-2,3-O-Benzylidene-D-threitol D_Threitol->Target Acid Catalyst (e.g., CSA, p-TsOH) Benzaldehyde Benzaldehyde Benzaldehyde->Target Benzoic_Acid Benzoic Acid (from Benzaldehyde Oxidation) Benzaldehyde->Benzoic_Acid Air Oxidation Water Water (H₂O) Target->Water Equilibrium

Caption: Synthesis scheme for (+)-2,3-O-Benzylidene-D-threitol and common impurities.

Guide 1: Resolving Residual Benzaldehyde

Causality: Benzaldehyde is often used in excess to drive the reaction equilibrium towards the product. It can also reappear if the product is exposed to water and acid, causing hydrolysis.[7][8]

Identification:

Impurity ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
Benzaldehyde~10.0 (s, 1H, -CHO )[1][9] 7.5-7.9 (m, 5H, Ar-H)~192 (C=O)[10] 129-137 (Ar-C)
Target Product7.3-7.5 (m, 5H, Ar-H) ~5.9 (s, 1H, Ph-CH-O) 3.7-4.4 (m, 6H, Threitol backbone)126-138 (Ar-C) ~104 (Ph-CH-O) ~70, ~78 (Threitol backbone)

Experimental Protocol: Purification via Basic Wash

This protocol removes both benzaldehyde (partially) and benzoic acid (quantitatively).

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL per gram of crude product). This converts benzoic acid into its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum for several hours to remove any remaining solvent traces.

Guide 2: Removing Unreacted D-Threitol

Causality: D-threitol may remain if the reaction did not go to completion or if stoichiometry was incorrect. Its high polarity and multiple hydroxyl groups make it distinct from the product.

Identification:

Compound ¹H NMR (D₂O, δ ppm) Key Characteristics
D-Threitol~3.6-3.8 (m)[2][3]Highly soluble in water, insoluble in many non-polar organic solvents. Signals may be broad.
Target Product-Insoluble in water.

Experimental Protocol: Purification via Recrystallization

This is often the most effective method for removing the highly polar D-threitol.

  • Solvent Selection: Choose a solvent system where the product has good solubility at high temperatures but poor solubility at low temperatures. A common choice is a mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate).

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent (or solvent mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold, non-polar solvent component (e.g., cold hexanes) to remove any surface impurities.

  • Drying: Dry the purified crystals under vacuum.

G start Crude Product (Dissolved in Organic Solvent) wash_decision Wash with aq. NaHCO₃? start->wash_decision organic_layer Organic Layer (Product + Benzaldehyde) wash_decision->organic_layer Yes aqueous_layer Aqueous Layer (Benzoic Acid as Salt) wash_decision->aqueous_layer dry Dry Organic Layer (e.g., Na₂SO₄) organic_layer->dry evaporate Remove Solvent (Rotary Evaporation) dry->evaporate recrystallize Recrystallize (e.g., from Toluene/Hexanes) evaporate->recrystallize final_product Pure Product recrystallize->final_product

Caption: General purification workflow for (+)-2,3-O-Benzylidene-D-threitol.

Best Practices for NMR Sample Preparation

The quality of your NMR spectrum is directly dependent on the quality of your sample preparation.[11][12][13]

  • Solvent Choice: Chloroform-d (CDCl₃) is a common choice. Its residual proton peak at δ 7.26 ppm serves as a convenient internal reference.[12] For more polar analytes, DMSO-d₆ (residual peak ~δ 2.50 ppm) can be used.

  • Concentration: For a standard ¹H NMR spectrum, aim for a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent.[12][13]

  • Sample Purity: Ensure your sample is free of particulate matter. If solids are present after dissolving, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[13]

  • Thorough Drying: Traces of water or organic solvents can obscure important regions of your spectrum. Always ensure your purified product is thoroughly dried under high vacuum before preparing your NMR sample.

By understanding the potential impurities and employing these targeted troubleshooting and purification strategies, you can confidently obtain high-purity (+)-2,3-O-Benzylidene-D-threitol and interpret your NMR data with accuracy.

References

  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • University of Wisconsin-Madison.
  • Doc Brown's Chemistry. (2025, December 6). 13C NMR spectrum of benzaldehyde C6H5CHO.
  • Kuno, A., et al. (2020). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6-O-Benzylidene Acetal Group. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 169019, D-Threitol. PubChem. [Link]

  • Grosu, I., et al. (2001). SYNTHESIS OF BENZYLIDENE ACETALS OF N-ACETYL-N-METHYL GLUCAMINE. Revue Roumaine de Chimie.
  • D'other, E., et al. (1991). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • SpectraBase. (n.d.). Benzaldehyde - Optional[17O NMR] - Chemical Shifts. [Link]

  • Sohar, P., & Szalontai, G. (1983). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Magnetic Resonance in Chemistry.
  • Chemsrc. (2025, August 25). (+)-2,3-o-benzylidene-d-threitol | CAS#:58383-35-0. [Link]

  • ResearchGate. (2017, December 30). Can H-NMR distinguish between unreacted substances and final product?[Link]

  • Tay, F. H., & Lim, K. H. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). Acceleration and Deceleration Factors on the Hydrolysis Reaction of 4,6-O-Benzylidene Acetal Group. [Link]

  • Crich, D., & Lim, L. B. L. (2004). Benzylidene Acetal Fragmentation Route to 6-Deoxy Sugars. Organic Letters. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Williams, T. D. C. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • Study.com. (n.d.). How can nmr be used to show that there is no starting material left in the products?[Link]

  • Hoffelder, D. R., & Stradiotto, M. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Wang, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

  • FooDB. (2010, April 8). Showing Compound D-Threitol (FDB002261). [Link]

  • Chem Help ASAP. (2022, January 4). lab mystery - product or starting material. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

  • Collins, J., & Russell, J. (1983). Process for purifying acetals. U.S.
  • DAICEL Chiral Application Search. (n.d.). (±)-2,3-O-Benzylidene threitol. [Link]

  • Chemistry Steps. (2020, December 4). NMR Spectroscopy Practice Problems. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • UGC. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • National Science Foundation. (n.d.). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link]

  • Organic Syntheses. (2022, March 1). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. [Link]

  • The Synthetic Organic Chemistry Site. (n.d.). Acetyl Protection - Common Conditions. [Link]

  • Chem-Station. (2014, April 15). Protection of Carbonyl Groups. [Link]

  • Chemical Communications. (n.d.). 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of (+)-2,3-O-Benzylidene-D-threitol Enantiomeric Excess via Chiral HPLC

In the landscape of pharmaceutical development and chemical research, the stereochemical purity of a molecule is not a mere academic detail but a critical determinant of its biological activity, efficacy, and safety. For...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the stereochemical purity of a molecule is not a mere academic detail but a critical determinant of its biological activity, efficacy, and safety. For chiral molecules such as (+)-2,3-O-Benzylidene-D-threitol, a key building block in the synthesis of various complex molecules, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) for this purpose, grounded in established scientific principles and regulatory expectations.

The importance of enantiomeric purity is underscored by regulatory bodies like the Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines, which mandate rigorous control over stereoisomeric composition.[1][2] This necessity arises from the often dramatically different pharmacological profiles of enantiomers.

This document will delve into the validated chiral HPLC method for (+)-2,3-O-Benzylidene-D-threitol, compare it with alternative analytical techniques, and provide detailed, actionable protocols.

The Gold Standard: Chiral HPLC for Enantiomeric Excess Determination

Chiral HPLC stands as the preeminent technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and robustness.[3] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient, diastereomeric complexes with different binding energies. This results in distinct retention times for each enantiomer, allowing for their baseline separation and subsequent quantification.

Causality in Method Development: A Step-by-Step Rationale

The development of a robust chiral HPLC method is a systematic process, not a matter of trial and error. Each parameter is selected to achieve the optimal balance of resolution, analysis time, and sensitivity.

1. Selection of the Chiral Stationary Phase (CSP):

The choice of CSP is the most critical decision in chiral method development.[4] For diols like (+)-2,3-O-Benzylidene-D-threitol, polysaccharide-based CSPs, particularly those derived from amylose or cellulose and coated or immobilized on a silica support, have demonstrated broad applicability and excellent enantioselectivity.[4][5] Immobilized phases, such as Chiralpak IA, IB, or IC, are often preferred due to their enhanced solvent compatibility and durability, allowing for a wider range of mobile phases to be explored.[5][6]

2. Mobile Phase Optimization:

The mobile phase composition directly influences the retention and resolution of the enantiomers.[7] For polysaccharide-based CSPs, normal-phase chromatography, employing a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), is a common starting point.[8][9] The ratio of these components is meticulously adjusted to fine-tune the separation. A higher concentration of the polar modifier generally decreases retention times but may also reduce resolution.[8]

3. The Role of Additives:

Small amounts of additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine), can significantly impact peak shape and resolution by suppressing the ionization of residual silanols on the silica support or interacting with the analyte.[7]

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Racemic Standard & Test Sample (e.g., 1 mg/mL in mobile phase) Equilibrate Equilibrate Chiral Column (e.g., Chiralpak IA, 30 min) MobilePhase Prepare Mobile Phase (e.g., n-Hexane:Isopropanol, 90:10 v/v) MobilePhase->Equilibrate Inject Inject Sample (e.g., 10 µL) Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 220 nm) Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess (ee) ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Integrate->Calculate

Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC Validation

This protocol is designed to be a self-validating system, adhering to the principles outlined in ICH Q2(R2) and USP General Chapter <621>.[10][11][12][13]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • System Suitability: Prepare a solution of racemic 2,3-O-Benzylidene-threitol. Inject six replicates. The system is deemed suitable if the resolution between the two enantiomer peaks is ≥ 1.5, the tailing factor for each peak is between 0.8 and 1.5, and the relative standard deviation (RSD) of the peak areas for six injections is ≤ 2.0%.[1]

  • Specificity: Inject a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention times of the enantiomers.

  • Linearity: Prepare a series of solutions of the racemic standard at different concentrations (e.g., 5 to 150 µg/mL). Plot the peak area of each enantiomer against its concentration. The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy: Perform recovery studies by spiking a known amount of the pure enantiomer (if available) into a sample of known enantiomeric composition at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The RSD of the calculated enantiomeric excess should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the results from the two days should be ≤ 3.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (e.g., ±2% isopropanol), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C) to assess the method's reliability during normal use. The system suitability parameters should still be met.

Comparative Analysis: Chiral HPLC vs. Alternative Methodologies

While chiral HPLC is the gold standard, other techniques can be employed for determining enantiomeric excess, each with its own set of advantages and limitations.[14][15][16]

FeatureChiral HPLCChiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing AgentsCircular Dichroism (CD) Spectroscopy
Principle Differential interaction with a chiral stationary phase.[3]Differential partitioning in a supercritical fluid mobile phase with a chiral stationary phase.[17]Formation of diastereomers with distinct NMR signals.[16]Differential absorption of left and right circularly polarized light.[14]
Resolution Excellent, baseline separation is often achievable.Very high, often superior to HPLC.[17]Dependent on the chemical shift difference of diastereomers.No physical separation; relies on spectral differences.
Sensitivity High (µg/mL to ng/mL range).High, comparable to or better than HPLC.Moderate to low (mg/mL range).[16]Moderate, highly dependent on the chromophore.
Speed Moderate (typically 5-30 min per sample).Very fast (often < 5 min per sample).[17]Fast per sample, but derivatization can be time-consuming.Very fast per sample.[18]
Solvent Usage High, uses organic solvents.Low, primarily uses CO₂.Moderate.Low.
Quantitative Accuracy Excellent, well-established for validation.[1]Excellent, with proper validation.Good, but requires complete derivatization and stable diastereomers.Good, but requires careful calibration.
Versatility Very high, wide range of CSPs available.[19]High, particularly for normal-phase separations.Moderate, requires suitable functional groups for derivatization.Limited to molecules with a chromophore near the stereocenter.
Decision-Making Framework for Method Selection

The choice of analytical technique is driven by the specific requirements of the analysis, including the stage of development, sample throughput needs, and available instrumentation.

Method_Selection Start Determine Analytical Need HighThroughput High-Throughput Screening? Start->HighThroughput QC_Release QC / Release Testing? HighThroughput->QC_Release No SFC Consider Chiral SFC HighThroughput->SFC Yes NoChromophore Analyte Lacks Chromophore? QC_Release->NoChromophore No HPLC Chiral HPLC (Gold Standard) QC_Release->HPLC Yes CD_NMR Consider CD or NMR NoChromophore->CD_NMR No Derivatization Consider Derivatization + HPLC/SFC NoChromophore->Derivatization Yes

Caption: Decision tree for selecting an analytical method for enantiomeric excess.

Conclusion

The validation of the enantiomeric excess of (+)-2,3-O-Benzylidene-D-threitol is a critical analytical task that demands a robust and reliable method. Chiral HPLC, with its high resolving power and well-established validation framework according to ICH and USP guidelines, remains the definitive choice for quality control and regulatory submissions.[10][11][13] The detailed protocol provided herein serves as a blueprint for establishing a self-validating system that ensures data integrity and scientific rigor. While alternative techniques like SFC and NMR offer advantages in specific contexts, such as high-throughput screening or for molecules without a UV chromophore, chiral HPLC provides an unparalleled combination of accuracy, precision, and versatility for the routine, high-stakes analysis required in pharmaceutical development.

References

  • International Council for Harmonisation. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • Lambda Therapeutic Research. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Available from: [Link]

  • Popa, D. et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available from: [Link]

  • Sravani, S. et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Leung, D. et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available from: [Link]

  • Diva-Portal.org. Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. Available from: [Link]

  • Rahman, M. M. et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Stamford Journal of Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. Available from: [Link]

  • Wu, Y. et al. (2020). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. RSC Advances. Available from: [Link]

  • PolyU Institutional Research Archive. Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Available from: [Link]

  • Matysová, L. et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Zhang, X. et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available from: [Link]

  • Sanchez, C. et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available from: [Link]

  • European Medicines Agency. ICH guideline Q14 on analytical procedure development. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES. Available from: [Link]

  • Reddy, K.S. et al. (2013). The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Dongre, V.G. et al. (2008). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Sousa, M.E. et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. Available from: [Link]

  • Leung, D. et al. (2012). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews. Available from: [Link]

  • Hřibová, P. et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules. Available from: [Link]

  • Shah, K. et al. (2023). Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. Indian Journal of Basic and Applied Medical Research. Available from: [Link]

Sources

Comparative

A Senior Scientist’s Guide to LC-MS Method Validation for (+)-2,3-O-Benzylidene-D-threitol: A Comparative Analysis

Introduction: The Analytical Imperative for Chiral Intermediates In the landscape of pharmaceutical development, the purity and precise quantification of chiral building blocks are not merely a matter of quality control;...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Chiral Intermediates

In the landscape of pharmaceutical development, the purity and precise quantification of chiral building blocks are not merely a matter of quality control; they are foundational to the safety and efficacy of the final active pharmaceutical ingredient (API). (+)-2,3-O-Benzylidene-D-threitol, a key chiral intermediate, presents a common analytical challenge.[1] Its stereospecificity and potential for carrying through impurities into the final API necessitate a rigorously validated analytical method. This guide provides an in-depth, experience-driven protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound, benchmarked against alternative techniques. Our objective is to move beyond a simple checklist of validation parameters and delve into the scientific rationale underpinning each step, ensuring a self-validating and robust analytical system. The principles discussed herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]

LC-MS stands as the premier technique for this application due to its unparalleled combination of the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry.[5] This is particularly crucial for (+)-2,3-O-Benzylidene-D-threitol, which, while possessing a UV chromophore in its benzylidene moiety, may be present in complex matrices where structurally similar impurities could interfere with less specific detectors.[6]

The Core of Trustworthiness: A Comprehensive LC-MS Validation Protocol

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[7] The following sections detail the experimental design and acceptance criteria for validating an LC-MS method for the quantification of (+)-2,3-O-Benzylidene-D-threitol, adhering to the ICH Q2(R1) guideline.[8]

Foundational Workflow: The Validation Master Plan

Before any bench work commences, a validation protocol is essential. This document outlines the entire validation process, defining the parameters to be evaluated, the experimental procedures, and the pre-defined acceptance criteria.

G protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) specificity Specificity & Selectivity protocol->specificity linearity Linearity, Range, LOD, LOQ protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness stability Solution Stability protocol->stability report Compile Validation Report (Summarize Data, Assess Pass/Fail) specificity->report linearity->report accuracy->report precision->report robustness->report stability->report

Caption: High-level workflow for LC-MS method validation.

Experimental Protocol: LC-MS Method for (+)-2,3-O-Benzylidene-D-threitol

The following hypothetical, yet typical, LC-MS method serves as the basis for our validation experiments.

Instrumentation:

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Total Run Time: 8 minutes

MS Parameters:

  • Ionization Mode: ESI Positive

  • Monitored Transition (MRM): For (+)-2,3-O-Benzylidene-D-threitol (MW: 210.23), a common adduct would be the sodium adduct [M+Na]+ at m/z 233.2. A suitable product ion would be determined during method development. Let's assume a transition of 233.2 -> 105.1 .

Specificity / Selectivity

Causality: The purpose of specificity is to prove that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] Lack of specificity can lead to artificially high results.

Experimental Protocol:

  • Prepare a blank sample (diluent only) and a placebo sample (matrix components without the analyte).

  • Prepare a spiked sample containing (+)-2,3-O-Benzylidene-D-threitol and known potential impurities (e.g., D-threitol, benzaldehyde).

  • Analyze all samples using the LC-MS method.

  • Examine the chromatograms at the retention time of the analyte for any interfering peaks in the blank and placebo samples.

Acceptance Criteria:

  • The response of any interfering peak in the blank/placebo at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantitation (LLOQ).[9]

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to have a suitable level of precision, accuracy, and linearity.[7]

Experimental Protocol:

  • Prepare a stock solution of (+)-2,3-O-Benzylidene-D-threitol reference standard.

  • Create a series of at least six calibration standards by serial dilution, spanning a range of 50% to 150% of the expected working concentration. A typical range might be 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,500
5.076,900
10.0152,100
25.0380,500
50.0755,000
100.01,512,000

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.995.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[10]

Experimental Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., low, medium, high) across the specified range.

  • Prepare nine determinations in total (3 concentrations, 3 replicates each).

  • Analyze the samples and calculate the concentration using the calibration curve.

  • Calculate the percent recovery for each sample.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low (80%)5.04.9599.0%
Medium (100%)25.025.3101.2%
High (120%)50.049.899.6%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[9]

Experimental Protocol:

  • Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) on the same day, by the same analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Data Presentation:

Precision LevelConcentration (µg/mL)%RSD (Analyst 1, Day 1)%RSD (Analyst 2, Day 2)
Repeatability25.0≤ 1.5%≤ 1.5%
Intermediate25.0\multicolumn{2}{c}{≤ 2.0%}

Acceptance Criteria:

  • The %RSD should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] The LOQ is a critical parameter for analyzing impurities or low-level analytes.[10]

Experimental Protocol:

  • LOD: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

  • LOQ: Can be determined based on S/N ≥ 10:1 or from the standard deviation of the response and the slope (LOQ = 10 * σ/S). The LOQ must be subsequently confirmed by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.[11]

Acceptance Criteria:

  • LOQ Precision: %RSD should be within ±20%.[10]

  • LOQ Accuracy: Recovery should be between 80-120% of the nominal value.[10]

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[12]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).

  • Vary each parameter slightly (e.g., % Organic ±2%, Temperature ±5°C, Flow Rate ±10%).

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak shape, resolution).

Acceptance Criteria:

  • System suitability criteria (e.g., tailing factor, plate count) must still be met under all varied conditions.

Comparative Analysis: Choosing the Right Tool for the Job

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available technologies. The choice of analytical technique is a balance of performance requirements, sample complexity, and available resources.[13]

Caption: Decision factors for selecting an analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates volatile compounds in the gas phase.[14]

  • Applicability to (+)-2,3-O-Benzylidene-D-threitol: The analyte has two free hydroxyl groups, making it non-volatile and prone to poor peak shape in GC. Therefore, a chemical derivatization step (e.g., silylation) to cap the hydroxyl groups would be mandatory. This adds time, complexity, and a potential source of variability to the analytical procedure.

  • Pros: Excellent for separating volatile and semi-volatile compounds; extensive spectral libraries for identification.[14]

  • Cons: Requires derivatization for this analyte; potential for thermal degradation of the analyte in the injector.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separates compounds in the liquid phase with detection based on the absorption of UV light.[6]

  • Applicability to (+)-2,3-O-Benzylidene-D-threitol: The benzylidene group is a strong chromophore, making UV detection feasible. This is often a cost-effective and robust method for routine quality control.

  • Pros: Lower cost and complexity compared to MS; robust and widely available.

  • Cons: Lower specificity. Co-eluting impurities that also absorb at the chosen wavelength will interfere, leading to inaccurate results. It cannot provide the mass confirmation that MS offers, which is a significant disadvantage during development and impurity profiling.[15]

Performance Comparison Summary
ParameterLC-MSGC-MSHPLC-UV
Specificity Very High (Mass-based)High (Mass-based)Moderate to Low
Sensitivity Very High (pg-fg level)High (pg level)Moderate (ng-µg level)
Sample Prep Simple (Dilute-and-shoot)Complex (Requires derivatization)Simple (Dilute-and-shoot)
Confirmation High (Parent/Fragment ions)High (Fragmentation pattern)Low (Retention time only)
Cost HighModerateLow
Best For Development, impurity profiling, bioanalysisVolatile compound analysisRoutine QC, high-concentration assays

Conclusion

The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. For (+)-2,3-O-Benzylidene-D-threitol, an LC-MS method provides the highest degree of confidence in terms of specificity and sensitivity, which is paramount in a regulatory environment.[16] While techniques like HPLC-UV offer a cost-effective solution for routine analysis, they lack the confirmatory power of mass spectrometry and are more susceptible to interference. GC-MS is generally unsuitable without a cumbersome derivatization step. By following a rigorous validation protocol grounded in regulatory guidelines like ICH Q2(R1), scientists can ensure that the data generated is reliable, reproducible, and ultimately, defensible, safeguarding the quality and integrity of the drug development process.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Reddit. (2024). LC-MS method validation resources. [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]

  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. [Link]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • U.S. Food & Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Concordia University Research Repository. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. [Link]

  • ResearchGate. (n.d.). Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods. [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

  • ResearchGate. (n.d.). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the analysis of 36 clinical samples. [Link]

  • PubChem. (n.d.). 1,3-Dioxolane-4,5-dimethanol, 2-phenyl-, (4R,5R)-. [Link]

  • Chemsrc. (2025). (+)-2,3-o-benzylidene-d-threitol. [Link]

  • Alwsci. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

  • SCION Instruments. (2024). An Alternative to MS Analyte Confirmation. [Link]

  • Chromatography Forum. (2009). derivatization of 1,2 diols. [Link]

  • PubMed. (n.d.). Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism. [Link]

  • Agilent. (2011). Characterization of Pharmaceutical Polymers by HPLC and GPC. [Link]

  • LCGC. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. [Link]

  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • PMC. (n.d.). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. [Link]

  • Waters Corporation. (n.d.). Development of a Multi-Toxin UPLC-MS/MS Method for 50 Mycotoxins and Tropane Alkaloids in Cereal Commodities. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (+)-2,3-O-Benzylidene-D-threitol

As a Senior Application Scientist, I understand that handling specialized chiral building blocks requires a rigorous approach that balances chemical reactivity with physical hazard mitigation. (+)-2,3-O-Benzylidene-D-thr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized chiral building blocks requires a rigorous approach that balances chemical reactivity with physical hazard mitigation. (+)-2,3-O-Benzylidene-D-threitol (CAS 58383-35-0) is a highly valuable chiral synthon widely employed in asymmetric synthesis, catalyst ligand design, and the preparation of complex carbohydrate derivatives[1].

While it is not classified as a severe acute hazard under the US OSHA Hazard Communication Standard[2], its physical form as a fine, light yellow crystalline powder introduces specific logistical and safety challenges—primarily the risk of aerosolization and mechanical irritation[2].

The following guide provides a self-validating system of operational protocols, Personal Protective Equipment (PPE) specifications, and disposal plans designed to ensure scientific integrity and laboratory safety.

Physicochemical Properties & Hazard Assessment

To design an effective safety protocol, we must first understand the physical and chemical parameters that dictate the compound's behavior in a laboratory environment.

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication
CAS Number 58383-35-0[3]Unique identifier for chemical inventory and waste tracking.
Molecular Weight 210.23 g/mol [3]Essential for stoichiometric calculations in asymmetric synthesis.
Melting Point 69.0°C to 74.0°C[2]Solid at room temperature; store away from heat sources to prevent thermal degradation or clumping.
Physical State Light yellow crystalline powder[2]High risk of dust formation during weighing and transfer; necessitates respiratory precautions.
Chemical Stability Stable under normal conditions[2]Incompatible with strong oxidizing agents. Thermal decomposition releases irritating gases and vapors[2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for handling (+)-2,3-O-Benzylidene-D-threitol is driven by the principle of dust mitigation and cross-contamination prevention . Every piece of equipment serves a specific, mechanistic purpose.

  • Eye Protection (ANSI Z87.1 / EN166 Compliant):

    • Specification: Snug-fitting safety goggles (not just safety glasses).

    • Causality: Because the compound is a fine powder, ambient air currents in the lab can easily aerosolize particles. Goggles prevent mechanical irritation to the cornea and conjunctiva[2].

  • Hand Protection:

    • Specification: Disposable Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides an excellent barrier against incidental contact with the solid powder. Furthermore, because this compound is typically dissolved in organic solvents during synthetic workflows, nitrile offers a reliable first line of defense against solvent-mediated skin absorption.

  • Respiratory Protection:

    • Specification: N95/P100 particulate respirator OR handling exclusively within a Class II Fume Hood.

    • Causality: The primary exposure route is inhalation of dust[2]. A fume hood with a calibrated face velocity (typically 80-100 fpm) captures aerosolized particles during weighing. If a fume hood is unavailable, a particulate respirator is mandatory.

  • Body Protection:

    • Specification: Flame-resistant, knee-length laboratory coat with fitted cuffs.

    • Causality: Fitted cuffs prevent the sleeves from knocking over lightweight powder containers, while the coat protects street clothing from contamination.

Step-by-Step Operational Protocols

Protocol A: Safe Weighing and Transfer

The goal of this protocol is to eliminate static charge buildup and prevent the aerosolization of the crystalline powder.

  • Preparation: Ensure the analytical balance is located inside a ductless weighing enclosure or a standard fume hood. Turn off any turbulent air sources (like nearby fans).

  • Static Mitigation: Wipe the weighing spatula and the exterior of the chemical bottle with an anti-static wipe. Fine powders like (+)-2,3-O-Benzylidene-D-threitol are prone to static cling, which causes unpredictable scattering.

  • Transfer: Open the container slowly to avoid a pressure-differential "puff" of dust. Use a clean, dry stainless-steel spatula to transfer the powder to a pre-tared anti-static weigh boat.

  • Sealing: Immediately recap the source bottle. Carefully transfer the weigh boat to the reaction vessel.

  • Decontamination: Wipe down the balance pan and surrounding area with a damp paper towel (using water or a mild solvent like ethanol) to capture any microscopic stray particles.

Protocol B: Solution Preparation
  • Solvent Selection: Ensure the chosen solvent (e.g., dichloromethane, ethyl acetate) does not contain strong oxidizing agents, which are incompatible with the compound[2].

  • Addition: Add the solvent to the reaction vessel after the solid has been deposited. Adding solid to a rapidly stirring solvent can cause splashing and aerosolization.

  • Dissolution: Stir gently until the light yellow powder is fully dissolved before proceeding with the addition of other chiral catalysts or reagents[1].

Emergency & Spill Response Workflow

In the event of a spill, the immediate hazard is the generation of a dust cloud. Dry sweeping must be strictly avoided, as it exacerbates inhalation risks.

SpillResponse A Spill Detected: (+)-2,3-O-Benzylidene-D-threitol B Assess Dust Generation & Spill Volume A->B C Don Upgraded PPE (N95/P100 Respirator & Goggles) B->C Airborne risk present D Contain Spill (Strictly Avoid Dry Sweeping) C->D E Shovel into Compatible Sealable Container D->E Use dedicated scoop F Transfer to Solid Waste Stream E->F

Caption: Workflow for mitigating and recovering (+)-2,3-O-Benzylidene-D-threitol spills.

Detailed Spill Recovery Steps:

  • Evacuate & Assess: Step back to allow any immediate dust cloud to settle.

  • Don PPE: Ensure safety goggles and a particulate respirator are worn.

  • Containment: Do not use a standard broom. Instead, use a dedicated chemical spill scoop or shovel to carefully collect the powder[2].

  • Collection: Place the recovered powder into a sealable polyethylene or glass container.

  • Final Cleanup: Wipe the affected surface with a damp cloth to pick up residual dust. Dispose of the cloth in the solid waste container.

Waste Disposal Plan

Proper disposal ensures environmental compliance and prevents dangerous downstream reactions.

  • Solid Waste: Unused or spilled (+)-2,3-O-Benzylidene-D-threitol powder, along with contaminated weigh boats, spatulas, and cleanup cloths, must be placed in a clearly labeled, sealable solid waste container. Label as: "Non-Hazardous Organic Solid Waste: Contains (+)-2,3-O-Benzylidene-D-threitol."

  • Liquid/Solvent Waste: If the compound has been dissolved in an organic solvent for a reaction, the resulting mixture must be disposed of according to the solvent's properties. For example, if dissolved in dichloromethane, it must go into the Halogenated Organic Waste stream. If dissolved in ethyl acetate, it belongs in the Non-Halogenated Organic Waste stream.

  • Regulatory Note: Never flush this compound or its solutions down the sink. All waste must be handled by a licensed chemical waste disposal facility.

References

  • National Institutes of Health (NIH). "Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3." PMC - NIH, 2010. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(+)-2,3-O-Benzylidene-D-threitol
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